Tetrasodium glutamate diacetate

Catalog No.
S545059
CAS No.
51981-21-6
M.F
C9H9NNa4O8
M. Wt
351.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrasodium glutamate diacetate

CAS Number

51981-21-6

Product Name

Tetrasodium glutamate diacetate

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

solubility

Soluble in DMSO

Synonyms

Tetrasodium glutamate diacetate;

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

The exact mass of the compound Tetrasodium glutamate diacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Experimental Protocols for Key OECD Tests

Author: Smolecule Technical Support Team. Date: February 2026

OECD 301B: CO2 Evolution Test

This method determines biodegradation by measuring the carbon dioxide produced by microorganisms as they break down the test substance [1].

  • Principle: The test substance serves as the sole source of carbon and energy for a mixed population of microorganisms in an aerobic aqueous medium. The CO₂ resulting from ultimate biodegradation is trapped and quantified [2] [1].
  • Test System:
    • Concentration: The test substance is used at a concentration of 20 mg carbon per liter (or 40-100 mg/L test substance) [1] [3].
    • Inoculum: Activated sludge, sewage effluent, or surface water is used as a source of microorganisms [1].
    • Medium: A buffered mineral salts medium provides essential nutrients [3].
  • Experimental Setup:
    • Aeration: The system is continuously aerated with CO₂-free air to strip the generated CO₂ from the solution [1].
    • CO₂ Trapping: The evolved CO₂ is passed through a series of absorption bottles containing a known amount of barium hydroxide (Ba(OH)₂), which reacts with CO₂ to form a precipitate of barium carbonate (BaCO₃) [1].
  • Analysis:
    • The amount of CO₂ produced is determined by titrating the residual Ba(OH)₂ with hydrochloric acid (HCl) [1].
    • The percentage of biodegradation is calculated as the ratio of the measured CO₂ production to the theoretical CO₂ production (ThCO₂), which is the maximum amount of CO₂ that could be produced from complete mineralization of the test substance [2] [1].

G TestFlask Sealed Test Vessel (Inoculum + Test Substance) Trap1 CO₂ Absorption Bottles (Ba(OH)₂ Solution) TestFlask->Trap1 Air + CO₂ CO2FreeAir CO₂-Free Air In CO2FreeAir->TestFlask Trap2 Trap1->Trap2 Trap3 Trap2->Trap3 Analysis Titration & Calculation Trap3->Analysis Residual Ba(OH)₂

Diagram of the OECD 301B CO₂ Evolution Test setup.

OECD 310: CO₂ in Sealed Vessels (Headspace Test)

This test is a closed-bottle version, ideal for testing volatile substances like some chelating agent formulations [2].

  • Principle: Similar to OECD 301B, the CO₂ production from biodegradation is measured. The key difference is that the test is conducted in sealed vessels that initially contain sufficient oxygen to support full biodegradation [2].
  • Test System:
    • The test substance (at 20 mg C/L) is incubated in sealed bottles with a buffered mineral salts medium and a mixed inoculum [3].
  • Analysis:
    • The Inorganic Carbon (IC), which represents the CO₂ produced, is measured directly in the test bottles at the end of the test or at intervals [3].
    • Biodegradation is expressed as a percentage of the Theoretical IC (ThIC). A result exceeding 60% ThIC within the 10-day window classifies the substance as readily biodegradable [3].

G Start Prepare Sealed Vessel Medium Buffer-Mineral Salts Medium Start->Medium Inoculum Mixed Microbial Inoculum Medium->Inoculum TestSub Test Substance (20 mg C/L) Inoculum->TestSub Incubate Incubate in the Dark (28 days, ~22°C) TestSub->Incubate Measure Measure Inorganic Carbon (IC) Incubate->Measure Calculate Calculate % Biodegradation vs. Blank & ThIC Measure->Calculate

Workflow for the OECD 310 Headspace Test.

Comparison of OECD Test Methods

Different OECD 301 tests are suited for different material properties. The table below compares the applicability of various methods.

Test Method Analytical Principle Suitable for Poorly Soluble Substances? Suitable for Volatile Substances?
OECD 301A & E (DOC Die-Away) Dissolved Organic Carbon (DOC) removal No No [1]
OECD 301B (CO₂ Evolution) CO₂ generation Yes No [1]
OECD 301C (Modified MITI I) Oxygen consumption Yes With caution (minimize headspace) [1]
OECD 301D (Closed Bottle) Dissolved Oxygen (BOD) measurement With caution Yes [1]
OECD 301F (Manometric Respirometry) Oxygen consumption (pressure change) Yes Yes [1]
OECD 310 (Headspace Test) CO₂ generation in sealed vessels Yes Yes [2]

GLDA's status as a readily biodegradable chelating agent is well-established through standardized OECD testing. This property, combined with its effective chelation performance, makes it a key ingredient in the formulation of environmentally friendly products in industries like detergents, agriculture, and water treatment [4].

References

tetrasodium glutamate diacetate synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway from Patent Literature

The most detailed technical information comes from a patent (CN105732408A) titled "Process for producing tetrasodium glutamate diacetate through continuous method" [1].

The synthesis is a continuous process, which is different from traditional batch production, potentially offering benefits like improved efficiency and consistency [1]. The core reaction involves the raw materials monosodium glutamate (MSG), formaldehyde, and sodium cyanide [1].

The workflow below illustrates the key stages of this continuous synthesis process.

g cluster_1 Stage 1: Reaction cluster_2 Stage 2: Crystallization & Drying MSG MSG R1 Liquid MSG, HCHO, NaCN & Sodium Hydroxide Solution MSG->R1 HCHO HCHO HCHO->R1 NaCN NaCN NaCN->R1 NaOH NaOH NaOH->R1 R2 Continuous-Flow Reactor Reaction & Aging R1->R2 R3 Hydrolysis & Purification (Filtration to remove byproducts) R2->R3 C1 Concentration & Crystallization R3->C1 C2 Centrifugal Separation C1->C2 C3 Drying C2->C3 Product Final Product This compound C3->Product

Diagram of the continuous synthesis pathway for this compound (GLDA) based on patent CN105732408A [1].

Technical Data and Properties

The table below summarizes key technical data for this compound, which is relevant for researchers handling the final product [2] [3] [4].

Property Typical Value / Information Reference
CAS Number 51981-21-6 [2] [5] [6]
Molecular Formula C~9~H~9~NNa~4~O~8~ [2] [5] [6]
Molecular Weight 351.13 g/mol [2] [5]
Appearance Odorless white powder or yellowish liquid [2] [3] [4]
Solubility Completely miscible in water [2]
pH 11.0 - 12.0 (1% aqueous solution) [2] [3]
Key Function Chelating Agent [2] [5]
Origin Synthesized from L-glutamic acid, often produced by aerobic fermentation of sugars [2] [4]

Key Context and Applications

Understanding the broader context of GLDA can help guide research and development efforts.

  • Primary Function: GLDA is primarily a chelating agent. It inactivates metal ions in formulations, which helps prevent oxidation, improves product stability, and boosts the effectiveness of preservatives [2] [5].
  • Key Advantage and Uses: A major driver for its use is that it is considered a readily biodegradable and more sustainable alternative to traditional chelators like EDTA and NTA [5] [6] [4]. Its applications span:
    • Cosmetics & Personal Care: Sunscreen, facial cleansers, shampoos, lotions [2] [4].
    • Household & Industrial Cleaners: Laundry detergents and other cleaning products [5] [3].
    • Other Industries: Textile auxiliaries, water treatment, and as a food additive [3].
  • Safety Profile: The Cosmetic Ingredient Review (CIR) Expert Panel concluded in 2021 that GLDA is safe as used in cosmetics and personal care products based on current practices and concentrations [2].

References

Technical Performance & Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

GLDA-Na4's performance is defined by its strong chelating ability, stability, and solubility. The following table provides quantitative data on its chelation capacity and a comparison with traditional agents.

Table 1: Chelation Capacity of GLDA-Na4 [1]

Metal Ion Chelation Value (mg metal ion / g GLDA-Na4)
Calcium (Ca(^{2+})) 45
Copper (Cu(^{2+})) 72
Zinc (Zn(^{2+})) 75

Table 2: Comparison with Traditional Chelating Agents

Feature GLDA-Na4 EDTA NTA
Biodegradability Readily biodegradable (>60% in 28 days via OECD 301D) [2] [3] Not readily biodegradable [3] Poorly biodegradable/Potential carcinogen [3]
Source Renewable (plant-based) [1] [3] Petroleum-based [3] Petroleum-based
Calcium Binding (at high pH) Superior to EDTA [2] Good, but inferior to GLDA at high pH [2] -
Solubility High solubility across a wide pH range [4] [5] - -
Stability Stable at high temperatures (e.g., 170°C) [5] - -
Ecotoxicity Low ecotoxicity [4] High environmental persistence [2] -

Safety and Toxicology Profile

Scientific evaluations, including one by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), have established a clear safety profile for GLDA-Na4 [6] [7].

  • Toxicology: GLDA-Na4 is not genotoxic based on a weight of evidence from bacterial reverse mutation tests, mammalian cell gene mutation tests, and an in vivo micronucleus assay [6] [7]. It has low dermal toxicity and is not a skin or eye irritant, nor is it a skin sensitiser [4] [6] [7].
  • Environmental Safety: The risk of bioaccumulation and secondary poisoning is considered very low [6] [7]. It is readily biodegradable, but a potential risk to the aquatic compartment (specifically green algae) cannot be excluded at the maximum tested levels [6] [7]. No risks were identified for the terrestrial compartment [6] [7].

Experimental and Application Protocols

GLDA-Na4 is versatile across many fields. Here are methodologies for key application areas.

Application 1: Enhanced Zinc Bioavailability Study (Animal Feed)

This protocol is based on an efficacy assessment for using GLDA-Na4 as a feed additive to improve zinc absorption [6] [7].

  • Objective: To determine if GLDA-Na4 improves the solubilisation and absorption of dietary zinc in chickens.
  • Materials: Chickens for fattening, standard complete feed, GLDA-Na4 (solid or liquid formulation, ≥30% or ≥47% purity), zinc supplements.
  • Method:
    • Formulation: Incorporate GLDA-Na4 into the complete feed at a proposed maximum level of 1,000 mg/kg [6] [7].
    • Groups: Establish a control group (feed without GLDA-Na4) and one or more treatment groups.
    • Administration: Feed the diets to birds ad libitum for a specified study duration.
    • Measurement: Assess zinc bioavailability by measuring zinc content in manure (reduced emissions indicate improved absorption) and/or zinc deposition in tissues (e.g., liver, muscle) [6] [7].

The workflow for this feed efficacy study can be visualized as follows:

G Start Start Formulate Formulate Feed with 1000 mg/kg GLDA-Na4 Start->Formulate Assign Assign Animal Groups (Control vs. Treatment) Formulate->Assign Administer Administer Feed for Study Duration Assign->Administer Measure Measure Endpoints: Zn in Manure & Tissues Administer->Measure Analyze Analyze Zn Bioavailability & Absorption Measure->Analyze End End Analyze->End

Application 2: Scale Removal in Industrial Cleaning

GLDA-Na4 is effective for removing difficult calcium carbonate scales [5].

  • Objective: To evaluate the descaling efficiency of GLDA-Na4 on industrial equipment.
  • Materials: GLDA-Na4 solution (≥47% content), scaled metal coupons, agitation equipment, analytical tools for calcium quantification (e.g., ICP-OES).
  • Method:
    • Solution Preparation: Prepare an aqueous solution of GLDA-Na4. Its effectiveness remains high across a wide pH range, allowing formulation flexibility [5] [3].
    • Testing: Immerse pre-weighed scaled coupons in the GLDA-Na4 solution under controlled temperature (e.g., up to 70°C) with agitation.
    • Analysis: After a set period, analyze the solution for dissolved calcium ions to quantify scale removal. Visually inspect or re-weigh the coupons.
Application 3: Preservative Booster in Disinfectants

GLDA-Na4 can synergistically enhance the performance of biocides [4] [5] [3].

  • Objective: To test the synergistic effect of GLDA-Na4 with a fungicide or bactericide.
  • Materials: GLDA-Na4, biocide (e.g., quaternary ammonium compounds), test microorganisms (e.g., E. coli, S. aureus), culture media.
  • Method:
    • Sample Prep: Prepare solutions containing the biocide alone and in combination with GLDA-Na4.
    • Challenge Test: Inoculate solutions with a standardized concentration of microorganisms.
    • Efficacy Assessment: Determine the Minimum Inhibitory Concentration (MIC) or perform time-kill assays. A significant reduction in the MIC of the biocide when combined with GLDA-Na4, or a faster time-kill, demonstrates synergy. Experiments suggest this can save 20-80% of biocide usage [5].

Visualizing the Biodegradation Pathway

The key environmental advantage of GLDA-Na4 is its biodegradability. The following diagram outlines this pathway, which is central to its green chemistry profile.

G GLDA GLDA-Na4 in Environment Microbes Microbial Action GLDA->Microbes Readily Biodegradable Fragments Smaller Biodegradable Fragments Microbes->Fragments EndProducts Final Products (CO₂, H₂O, Biomass) Fragments->EndProducts OECD OECD 301D Test >60% in 28 days OECD->GLDA

Conclusion for Researchers

GLDA-Na4 represents a significant advancement in chelating agent technology, effectively balancing high performance with a favorable environmental and toxicological profile. Its strong chelating power, stability under harsh conditions, and ability to synergize with other actives make it a versatile candidate for applications ranging from drug development (as a stabilizer or permeation enhancer) to industrial processes and agrochemicals.

References

Comprehensive Application Notes and Protocols: GLDA as a Preservative Booster in Research Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLDA in Research Applications

Tetrasodium Glutamate Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for research and pharmaceutical applications. As a biodegradable alternative to traditional preservative enhancers like EDTA, GLDA offers researchers an environmentally responsible option that doesn't compromise efficacy. Derived from glutamic acid, a naturally occurring amino acid, GLDA maintains excellent water solubility and chelating potency across a wide pH range, making it particularly valuable for sensitive research samples where metal ion contamination can compromise results. [1]

The primary mechanism through which GLDA functions as a preservative booster involves its ability to sequester metal ions that are essential for microbial growth and enzymatic degradation processes. By binding these metal ions, GLDA disrupts microbial metabolism and stabilizes formulations, thereby extending sample integrity during storage and experimentation. Unlike traditional chelators that persist in the environment, GLDA undergoes rapid biodegradation, aligning with growing demands for green chemistry principles in research laboratories. This combination of effectiveness and sustainability has positioned GLDA as a valuable tool for researchers working with biological samples, cell cultures, and other sensitive materials requiring protection against microbial contamination and oxidative degradation. [1]

GLDA Properties and Mechanisms

Fundamental Characteristics

GLDA possesses several unique properties that make it particularly suitable for research applications requiring sample preservation. Its molecular structure features multiple carboxylate groups that enable efficient chelation of di- and trivalent metal ions, including calcium, magnesium, and iron, which are often cofactors for enzymes involved in microbial growth and sample degradation. The natural origin of GLDA's backbone from glutamic acid differentiates it from synthetic alternatives, contributing to its excellent ecological profile while maintaining high performance. [1]

  • Chemical Specifications: GLDA has a molecular weight of 351.13 g/mol with the molecular formula C~9~H~9~NO~8~Na~4~. It appears as a white crystalline substance with high water solubility, allowing for easy incorporation into aqueous research solutions. The compound is stable across a broad pH range, maintaining its chelating capacity in both acidic and basic environments commonly encountered in research protocols. [1]

  • Biodegradability Profile: Unlike traditional chelating agents such as EDTA, which demonstrate poor biodegradability and environmental persistence, GLDA undergoes rapid microbial breakdown in standard environmental conditions. This characteristic aligns with the principles of green chemistry increasingly adopted in research laboratories, providing an effective chelation option without long-term environmental impact. [1]

Functional Mechanisms

The preservative-boosting action of GLDA operates through multiple interconnected mechanisms that enhance sample stability:

  • Metal Ion Sequestration: GLDA's primary mechanism involves binding essential metal ions required for microbial growth and enzymatic activity. By chelating ions like Ca^2+^, Mg^2+^, and Fe^2+^/Fe^3+^, GLDA disrupts microbial cell membrane stability, interferes with metabolic pathways, and inhibits metalloenzyme function. This creates an environment that is less conducive to microbial proliferation, thereby preserving sample integrity. [1]

  • Synergistic Enhancement: When combined with primary preservatives, GLDA exhibits strong synergistic effects, enhancing the efficacy of antimicrobial agents against resistant microorganisms. This synergy allows researchers to use lower concentrations of primary preservatives while maintaining or even improving antimicrobial protection, potentially reducing toxicity concerns in sensitive research applications. [1]

Table 1: Comparative Properties of GLDA Versus Traditional Chelating Agents

Property GLDA EDTA NTA Phosphonates
Biodegradability Readily biodegradable Not readily biodegradable Readily biodegradable Variable biodegradability
Renewable Carbon Content ~60% 0% 0% 0%
Ecotoxicity Low Moderate to high Moderate Variable
Chelating Strength High High Moderate High
Solubility in Water High High High High
Recommended Replacement Ratio 1:1 for EDTA Reference 1:1 for EDTA Case dependent

Quantitative Performance Data

Efficacy Metrics

Research studies have generated substantial quantitative data demonstrating GLDA's effectiveness as a preservative booster across various applications. The chelating potency of GLDA has been shown to be comparable to or exceeding that of traditional agents like EDTA, particularly in challenging conditions where microbial resistance is a concern. In formulations where GLDA was incorporated as a preservative booster, researchers observed a significant reduction in viable microbial counts compared to systems without chelating agents. [1]

  • Microbial Reduction: Studies evaluating GLDA's boosting effect on various preservative systems have demonstrated 2-4 log reductions in microbial counts compared to preservative-only systems when challenged with common contaminants including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. This enhancement is particularly notable against Gram-negative bacteria, which often demonstrate higher resistance due to their outer membrane structure. [1]

  • Minimum Inhibitory Concentration (MIC) Reduction: When used in combination with common preservatives such as parabens, phenoxyethanol, and isothiazolinones, GLDA has been shown to reduce MIC values by 30-60%, allowing for lower preservative concentrations while maintaining equivalent protection. This concentration reduction can be particularly valuable in sensitive research applications where preservative toxicity might interfere with experimental outcomes. [1]

Application-Specific Performance

The performance of GLDA as a preservative booster varies depending on the specific application and formulation parameters:

  • Protein-Based Research Samples: In protein solutions and biological extracts, the addition of 0.1-0.5% GLDA demonstrated improved stability against microbial contamination during storage, particularly when combined with mild preservatives like sodium azide at 0.01-0.05%. The metal-chelating activity of GLDA also helped prevent metal-catalyzed oxidation of sensitive amino acid residues, thereby maintaining protein function in long-term storage experiments. [2] [1]

  • Cell Culture Applications: While direct antimicrobial use in cell culture requires careful optimization due to potential cytotoxicity, GLDA at appropriate concentrations (0.05-0.1%) has shown utility in stabilizing media components and supplements against microbial contamination without adversely affecting cell viability in various mammalian cell lines. [1]

Table 2: GLDA Efficacy as Preservative Booster in Various Research Applications

Application Area Recommended GLDA Concentration Combination Preservative Microbial Reduction Key Benefit
Protein Solutions 0.1-0.5% 0.01-0.05% Sodium Azide 3-4 log reduction Prevents metal-catalyzed oxidation
Enzyme Preparations 0.2-0.4% 0.1% Benzalkonium Chloride 2-3 log reduction Stabilizes enzymatic activity
Diagnostic Reagents 0.1-0.3% 0.05-0.1% Kathon CG 3-4 log reduction Extends shelf-life
Chromatography Buffers 0.05-0.2% 0.02% Sodium Benzoate 2-3 log reduction Prevents microbial biofilm formation
Cell Culture Media 0.05-0.1% Not required 1-2 log reduction Minimal cytotoxicity

Sample Processing Protocol Using GLDA Gelation

Protein Separation Methodology

The novel gelation protocol utilizing GLDA in combination with sodium oleate presents researchers with a rapid method for protein concentration and separation from aqueous media. This technique is particularly valuable for processing dilute protein solutions where traditional concentration methods may cause denaturation or activity loss. The protocol capitalizes on the chelating properties of GLDA to facilitate the formation of surfactant-based gels that efficiently capture proteins while allowing contaminants and aqueous components to be removed through centrifugation. [2]

  • Principle of Operation: The gelation system operates through the coordinated interaction between GLDA's metal-chelating capability and the surfactant properties of sodium oleate. GLDA sequesters metal ions that might interfere with gel formation, while sodium oleate molecules assemble into organized structures that entrap protein molecules. The resulting protein-containing gel forms a solid disc that floats above the aqueous phase after centrifugation, enabling easy recovery and opening possibilities for subsequent processing steps including buffer exchange or further purification. [2]

  • Applications Demonstrated: Research validation of this methodology has confirmed successful application with various protein types, including human hemoglobin, serum proteins, and mitochondrial proteins. In each case, proteins were efficiently concentrated into the gel phase while maintaining functional integrity, as demonstrated through subsequent activity assays and structural analysis. This suggests broad applicability across diverse research contexts requiring protein concentration or partial purification. [2]

Step-by-Step Protocol

Materials Required:

  • This compound (GLDA) powder
  • Sodium oleate solution (100 mM stock)
  • Protein sample in aqueous media
  • Centrifuge with swinging bucket rotor
  • Appropriate centrifuge tubes
  • pH adjustment reagents (HCl/NaOH solutions)
  • Water bath or heating block

Procedure:

  • Sample Preparation: Begin with a protein solution at neutral pH (6.5-7.5). For optimal results, protein concentration should be between 0.1-10 mg/mL. Adjust sample pH if necessary using dilute HCl or NaOH. [2]

  • Additive Introduction: To the protein solution, add sodium oleate from stock solution to achieve a final concentration of 5-15 mM. Gently mix to ensure uniform distribution without creating excessive foam. [2]

  • GLDA Addition: Introduce GLDA powder to achieve a final concentration of 10-50 mM. The molar ratio of GLDA to sodium oleate should typically be between 1:1 and 1:2 for optimal gel formation. [2]

  • Mixing and Incubation: Thoroughly mix the solution by gentle inversion or low-speed vortexing. Incubate the mixture at 25-37°C for 5-15 minutes to allow complete interaction between components. During this period, initial gel network formation begins. [2]

  • Centrifugation: Transfer the solution to appropriate centrifuge tubes and spin at 3,000-5,000 × g for 10-20 minutes at room temperature. Use a swinging bucket rotor to facilitate proper separation geometry. [2]

  • Gel Recovery: Following centrifugation, a solid gel disc containing the concentrated proteins will form and float to the top of the aqueous phase. Carefully remove the gel disc using a spatula or scoop for downstream applications. The subnatant aqueous solution can be discarded or retained for analysis as needed. [2]

Troubleshooting Notes:

  • If gel formation is incomplete, increase the sodium oleate concentration incrementally.
  • For difficult-to-concentrate proteins, slight adjustment of the GLDA-to-oleate ratio may improve recovery.
  • Optimal centrifugation conditions may require adjustment based on sample volume and protein characteristics.

Formulation Guidelines for Research Applications

Concentration Optimization

Determining the appropriate GLDA concentration for specific research applications requires consideration of multiple factors, including sample composition, desired shelf life, and compatibility with downstream analyses. As a general principle, the minimum effective concentration should be employed to achieve the desired preservative boosting while avoiding potential interference with experimental outcomes. For most research applications involving aqueous solutions, GLDA concentrations between 0.05% and 0.5% (w/v) provide effective preservation enhancement without significant risk of method interference. [1]

  • Sample-Specific Considerations: The optimal GLDA concentration varies depending on sample composition. Protein-rich samples typically require higher GLDA concentrations (0.2-0.5%) due to potential binding of GLDA to protein sites, while simple aqueous buffers may achieve effective preservation with lower concentrations (0.05-0.2%). For samples with high metal ion content, additional GLDA may be necessary to account for chelation of these ions before the preservative-boosting effect is realized. [1]

  • Combination Strategies: GLDA demonstrates strongest efficacy when used in combination with primary preservatives rather than as a standalone antimicrobial agent. Effective preservation systems have been developed using GLDA with parabens (0.1-0.2%), phenoxyethanol (0.5-1.0%), or benzalkonium chloride (0.01-0.05%), with GLDA typically comprising 0.1-0.3% of the formulation. The synergistic effects allow reduction of primary preservative concentrations by 30-50% while maintaining equivalent protection levels. [1]

Compatibility and Interference Assessment

Before implementing GLDA in critical research applications, compatibility testing is essential to identify potential interference with analytical methods or experimental outcomes:

  • Analytical Method Interference: Researchers should validate that GLDA does not interfere with specific analytical techniques employed in their studies. Particularly sensitive areas include spectrophotometric assays at low wavelengths, chromatographic separations, and electrochemical detection methods. Appropriate controls should be included to confirm that GLDA does not generate signals that might be misinterpreted as experimental results. [1]

  • Biochemical Compatibility: In studies involving enzymatic activity or cell-based assays, the impact of GLDA on the biological system requires careful evaluation. While GLDA generally shows lower cytotoxicity than EDTA at equivalent concentrations, specific cell types or enzyme systems may demonstrate sensitivity. Preliminary dose-response experiments should establish the maximum GLDA concentration that does not adversely affect the system under investigation. [1]

Efficacy Validation Protocols

Antimicrobial Effectiveness Testing

Validating the preservative efficacy of GLDA-enhanced systems requires methodical testing using standardized approaches. The following protocol outlines a comprehensive assessment method suitable for research samples:

Challenge Test Procedure:

  • Sample Preparation: Prepare research samples with the proposed preservative system containing GLDA. Include controls without GLDA and with traditional chelating agents for comparison. [1]

  • Microbial Inoculation: Inoculate separate samples with standardized suspensions (10^5^-10^6^ CFU/mL) of representative microorganisms including:

    • Pseudomonas aeruginosa (ATCC 9027)
    • Staphylococcus aureus (ATCC 6538)
    • Escherichia coli (ATCC 8739)
    • Candida albicans (ATCC 10231)
    • Aspergillus brasiliensis (ATCC 16404) [1]
  • Incubation and Enumeration: Incigate inoculated samples at appropriate storage temperatures (typically 20-25°C). Withdraw aliquots at predetermined intervals (0, 7, 14, 21, 28 days) and enumerate viable microorganisms using standard plate count methods. [1]

  • Interpretation Criteria: Effective preservation is typically demonstrated by:

    • ≥1 log reduction from initial count at 7 days for bacteria
    • ≥3 log reduction from initial count at 14 days for bacteria
    • No increase from initial count at 14 and 28 days for yeast and molds [1]
Sample Stability Assessment

Beyond microbial challenge testing, comprehensive stability assessment should evaluate the influence of GLDA on sample integrity:

  • Physical Stability: Monitor samples for changes in appearance, pH, precipitation, or turbidity throughout the proposed storage period. Compare samples with and without GLDA to differentiate normal aging from potential GLDA-related effects. [1]

  • Functional Stability: For biologically active samples, assess retention of functional characteristics (enzymatic activity, binding capability, etc.) during storage with GLDA-enhanced preservation compared to controls. This is particularly critical for research reagents where functional preservation is as important as microbial control. [1]

Visual Workflows and Mechanisms

GLDA Mechanism of Action

The following diagram illustrates the multifaceted mechanism through which GLDA enhances preservation in research samples:

GLDA_Mechanism GLDA Preservation Boosting Mechanism cluster_primary Primary Mechanisms cluster_effects Resulting Effects cluster_outcomes Research Benefits GLDA GLDA Solution Chelation Metal Ion Chelation GLDA->Chelation Sequesters Membrane Membrane Disruption GLDA->Membrane Potentiates Synergy Preservative Synergy GLDA->Synergy Enhances Microbial Microbial Growth Inhibition Chelation->Microbial Deprives essential ions Oxidative Oxidative Damage Prevention Chelation->Oxidative Chelates redox metals Membrane->Microbial Increases permeability Synergy->Microbial Lowers MIC Stability Enhanced Sample Stability Microbial->Stability Reduces contamination Oxidative->Stability Prevents degradation Integrity Sample Integrity Preservation Stability->Integrity Maintains properties ShelfLife Extended Shelf Life Stability->ShelfLife Prolongs usability Reliability Improved Data Reliability Stability->Reliability Ensures consistency

Protein Separation Workflow

For research applications requiring protein concentration or separation, the following workflow details the GLDA-mediated gelation process:

Protein_Separation GLDA Protein Separation Workflow Start Protein Sample Step1 Add Sodium Oleate (5-15 mM final) Start->Step1 Aqueous solution Step2 Add GLDA (10-50 mM final) Step1->Step2 Mixed Step3 Incubate 5-15 min (25-37°C) Step2->Step3 Forms initial network Step4 Centrifuge (3000-5000 × g, 10-20 min) Step3->Step4 Gel formation Step5 Recover Gel Disc Step4->Step5 Separation complete Result2 Aqueous Phase (Can be discarded) Step4->Result2 Subnatant Result1 Concentrated Protein (In Gel Phase) Step5->Result1 Floating disc

Conclusion

GLDA represents a significant advancement in preservation technology for research applications, combining effective chelating properties with environmental responsibility. The protocols and data presented in these application notes provide researchers with comprehensive guidance for implementing GLDA as a preservative booster across diverse laboratory scenarios. By following the detailed methodologies outlined, research professionals can enhance sample stability while aligning with green chemistry principles increasingly important in scientific practice. As research continues to evolve, GLDA's unique properties position it as a valuable tool for addressing the dual challenges of sample integrity and sustainability in scientific investigations. [2] [1]

References

GLDA chelating agent laboratory applications

Author: Smolecule Technical Support Team. Date: February 2026

GLDA in Laboratory Contexts

In a laboratory setting, chelating agents like GLDA are fundamental tools for controlling metal ion activity. While direct references to its use in drug development are limited, its properties suggest potential research applications based on its general chelating capabilities [1]:

  • Metal Ion Control in Biochemical Assays: GLDA could be used to create metal-free conditions or to study metal-dependent biological processes, as it can form stable complexes with a wide range of metal ions [2].
  • Stabilization of Formulations: Due to its ability to prevent metal-ion catalyzed degradation [3], GLDA could help stabilize pH-sensitive reagents, buffer solutions, or experimental drug formulations in storage.
  • Research in Metal Removal and Detoxification: The strong complexation with heavy metals supports applications in environmental research, such as studying detoxification mechanisms or developing assays for metal contamination [4].

Quantitative Chelation Performance

The effectiveness of a chelating agent depends on the target metal ion and experimental conditions. The following table summarizes GLDA's removal efficiency for specific heavy metals in a controlled research setting, which can serve as a performance benchmark [4].

Metal Ion Removal Efficiency (%)
Cadmium (Cd) 90.32%
Copper (Cu) 81.96%
Lead (Pb) 91.62%
Zinc (Zn) 80.34%

Table 1: Metal removal efficiency of GLDA under optimal conditions (150 mM GLDA, pH 2.9, 120 min retention time) in a model environmental remediation study.

Computational studies provide further insight into the molecular basis of GLDA's chelating power. The table below compares key quantum chemical parameters for GLDA and another chelator, HEDTA, which are indicative of their electron transfer capability and reactivity [5].

Parameter (Unit) GLDA HEDTA
Energy Gap, ΔE (Ha) 0.0844 0.1025
Electronegativity, χ (Ha) 0.1932 0.1915
Global Hardness, η (Ha) 0.0422 0.0512
Global Softness, σ (Ha⁻¹) 23.6966 19.5312

Table 2: Calculated quantum chemical parameters for chelators. A lower Energy Gap (ΔE) and higher Global Softness (σ) for GLDA suggest it has superior electron transfer capability and is more reactive than HEDTA [5].

Generalized Experimental Workflow and Mechanism

The following diagram illustrates the general decision-making workflow and core mechanism for applying GLDA in a laboratory experiment, based on its known properties and applications.

G cluster_mechanism Core Chelation Mechanism Start Define Experimental Objective A Identify Target Metal Ion (e.g., Ca²⁺, Fe²⁺, Cu²⁺) Start->A B Select GLDA Form (Powder vs. Liquid) A->B C Establish Key Parameters (pH, Concentration, Time) B->C D Complex Formation C->D E Metal Ion Inactivated/Removed D->E F Analysis of Outcome E->F M Free Metal Ion (M²⁺) Complex Stable Water-Soluble GLDA-Metal Complex M->Complex Binding G GLDA Molecule G->Complex Binding

Suggested Laboratory Protocol for Metal Chelation

This protocol outlines a general approach for using GLDA to chelate metal ions in an aqueous solution, based on methodologies described in environmental remediation studies [4] and industrial performance analyses [5]. You will need to optimize the conditions for your specific research context.

Objective: To remove or sequester specific metal ions from a test solution using the biodegradable chelating agent GLDA.

Materials:

  • Chelating Agent: Tetrasodium GLDA (powder, ≥75% purity or liquid solution, ~47% concentration) [2].
  • Test Solution: The aqueous solution containing the target metal ion(s).
  • Equipment: pH meter, analytical balance, stir plate, temperature-controlled water bath or hot block, sampling tubes, and appropriate analytical instrumentation (e.g., ICP-OES, UV-Vis Spectrophotometer).

Procedure:

  • Solution Preparation: Prepare a stock solution of GLDA in deionized water. A common testing concentration is 150 mM, but this should be optimized [4].
  • pH Adjustment: Adjust the pH of the GLDA solution to your desired experimental condition using either an acid (e.g., HCl) or a base (e.g., NaOH). Note that GLDA is stable under both acidic and alkaline conditions [2], with high efficiency for iron chelation even at low pH [5].
  • Reaction Setup: Combine the test solution with the prepared GLDA solution in a defined ratio (e.g., 1:5 solid/liquid ratio for solid samples or 1:5 volume ratio for liquids) [4] [5]. Initiate mixing.
  • Incubation: Allow the reaction to proceed for the designated retention time with constant mixing. The referenced study used 120 minutes at 80°C [4]. Time and temperature should be adjusted based on your experimental requirements.
  • Sampling and Analysis: At predetermined time points, collect samples. The samples may need to be centrifuged to separate any precipitates. Analyze the supernatant for remaining metal ion concentration using an appropriate technique like ICP-OES [4] [5].

Key Considerations for Researchers

  • Biodegradability: A major advantage of GLDA is its environmental profile. It is derived from a natural amino acid (glutamic acid) and is readily biodegradable [3] [2].
  • pH and Temperature Stability: GLDA performs effectively across a wide pH range and is stable at high temperatures, making it suitable for harsh laboratory or process conditions [2] [5].
  • Safety and Handling: While generally considered safer than traditional agents like EDTA, always refer to the Safety Data Sheet (SDS) for your specific GLDA product. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed.

References

using GLDA for metal ion control in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding GLDA as a Chelating Agent

GLDA is a biodegradable chelating agent derived from glutamic acid, a natural amino acid. Its key advantage over traditional chelators like EDTA is its excellent biodegradability of over 80% within 28 days and its derivation from renewable resources, making it an environmentally sustainable choice [1] [2].

The molecular structure of GLDA, featuring four carboxyl groups and one amino group, allows it to form strong, stable complexes with a wide range of metal ions [3]. This makes it highly effective for tasks such as:

  • Preventing metal-ion catalyzed degradation in active pharmaceutical ingredients (APIs) and formulations.
  • Improving product clarity and stability by sequestering metal contaminants in solutions.
  • Controlling scale formation in industrial processes by binding to scale-forming cations like calcium [1] [3].

A significant body of research confirms that GLDA performs robustly under highly acidic conditions (pH 1-3), where it effectively binds ions like Fe²⁺ and, at pH 3, Ca²⁺ [3].

Quantitative Chelation Performance of GLDA

The tables below summarize the chelation performance of GLDA under various conditions, providing a reference for your experimental design.

Table 1: GLDA Performance for Ca²⁺ and Fe²⁺ Ion Control under Acidic Conditions This data is based on experimental chelation power testing at 80°C [3].

Metal Ion pH Performance (vs. HEDTA) Key Application Context
Calcium (Ca²⁺) 1 HEDTA is more effective Oil and gas stimulation fluids
Calcium (Ca²⁺) 3 GLDA is more effective Oil and gas stimulation fluids
Iron (Fe²⁺) 1 GLDA outperforms HEDTA Oil and gas stimulation fluids
Iron (Fe²⁺) 3 GLDA outperforms HEDTA Oil and gas stimulation fluids

Table 2: Optimized Conditions for Heavy Metal Removal using GLDA Washing This data is synthesized from studies on remediating contaminated materials, showing optimal conditions for removing specific metals [2] [4].

Heavy Metal Optimal GLDA Concentration Optimal pH Optimal Contact Time Reported Removal Efficiency
Cadmium (Cd) 150 mM 2.9 120 min ~90% [2]
Copper (Cu) 150 mM 2.9 120 min ~82% [2]
Lead (Pb) 150 mM 2.9 120 min ~92% [2]
Zinc (Zn) 150 mM 2.9 120 min ~80% [2]
Cadmium (Cd) 75 mM 4.0 60 min ~71% [4]
Lead (Pb) 75 mM 4.0 60 min ~88% [4]
Zinc (Zn) 75 mM 4.0 60 min ~40% [4]

Experimental Protocol: GLDA-Assisted Leaching for Metal Ion Removal

The following is a detailed protocol adapted from a study on remediating heavy metals from solid matrices, which can be tailored for purifying chemical reagents or other materials in a lab setting [2].

1. Sample Preparation:

  • If working with a solid or slurry, dry the sample in an oven at 70°C for 24 hours to remove moisture and achieve a consistent starting mass [2].
  • Crush and sieve the dried sample to a particle size between 90 and 125 μm to ensure uniform exposure to the chelating solution [2].

2. GLDA Solution Preparation:

  • Prepare an aqueous solution of GLDA at your desired concentration (e.g., 20% w/w or a specific molarity like 150 mM). A common working concentration is 20% [2].
  • Adjust the pH of the GLDA solution to the target value (e.g., 2.9 or 4.0) using a strong acid like hydrochloric acid (HCl) [2] [4].

3. Leaching Reaction:

  • Combine the solid sample with the prepared GLDA solution in a defined ratio. A 1:5 solid-to-liquid ratio is commonly used [2] [4].
  • Place the mixture in a sealed, acid-cleaned container (e.g., a polyethylene tube) and agitate in a water bath or incubator.
  • Maintain the reaction at the target temperature (e.g., 80°C) for the duration of the contact time (e.g., 120 minutes) [2].

4. Sampling and Analysis:

  • Collect samples at regular intervals (e.g., hourly) from the reaction mixture.
  • Separate the liquid phase from the solid residue by centrifugation and filtration.
  • Quantify the concentration of chelated metal ions in the liquid phase using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) for cations like Ca²⁺, or ultraviolet–visible (UV–vis) absorption spectroscopy for ions like Fe²⁺ [3] [2].

The workflow for this protocol can be visualized as follows:

GLDA_Workflow Start Start Sample Prep Dry Dry Sample (70°C, 24h) Start->Dry Prepare Prepare GLDA Solution Dry->Prepare Sieved to 90-125 μm Mix Mix Sample & GLDA Prepare->Mix Adjusted to Target pH React Incubate with Agitation Mix->React 1:5 Solid/Liquid Ratio Analyze Analyze Supernatant React->Analyze e.g., 80°C for 120 min End End Analyze->End ICP-OES or UV-Vis

Key Integration Notes for Researchers

  • Process Compatibility: GLDA integrates seamlessly into water-based systems through straightforward stacking and mixing procedures, and is compatible with existing treatment setups [1].
  • Environmental & Regulatory Profile: GLDA is recognized as environmentally friendly and biodegradable, aligning with global regulatory standards such as REACH and EPA regulations [1].
  • Handling and Safety: While GLDA has a non-toxic profile, standard laboratory safety protocols for handling chemicals should always be followed, including the use of personal protective equipment (PPE) [1].

Summary and Research Outlook

GLDA presents a powerful, sustainable alternative to non-biodegradable chelators for controlling metal ions in research and development. Its efficacy under acidic conditions and high selectivity for problematic metals like iron make it particularly valuable.

Future trends point toward increased innovation in biodegradable chelators, with GLDA at the forefront for applications in green chemistry and sustainable pharmaceutical development [1]. Researchers are encouraged to further explore its use in stabilizing biopharmaceuticals, preventing catalyst poisoning in synthetic chemistry, and other applications where metal purity is critical.

References

GLDA for stabilizing active pharmaceutical ingredients

Author: Smolecule Technical Support Team. Date: February 2026

GLDA as a Chelating Agent: Properties and Mechanisms

GLDA is a biodegradable chelating agent derived from glutamic acid, an amino acid [1]. Its primary mechanism of action relevant to stabilization is the sequestration of metal ions [1]. In pharmaceutical formulations, trace metal ions can catalyze oxidative degradation, leading to a loss of potency, changes in color, or formation of impurities.

The properties that make GLDA a promising candidate for pharmaceutical use include [2] [1]:

  • Biodegradability: It breaks down into environmentally benign substances.
  • Renewable Source: It is produced from natural, renewable raw materials.
  • High Effectiveness: It is a powerful chelating agent for ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).
  • Safety Profile: It has a non-toxic profile, which is crucial for drug products.
  • Stability: It is stable over a wide pH range.

Quantitative Profile of GLDA

For a formulation scientist, the key properties of GLDA are summarized in the table below.

Property Specification / Value Relevance to Pharmaceutical Formulation
Chemical Name Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate [1] Ingredient declaration and regulatory filing.
Molecular Formula C₉H₉NO₈Na₄ [1] -
CAS Number 51981-21-6 [1] Unique chemical identifier.
Biodegradability Readily biodegradable [2] [1] Preferred for environmental and green chemistry goals.
Solubility Highly water-soluble [1] Ease of incorporation into aqueous and solid dosage forms.
Effective pH Range Broad [1] Versatility across different formulation types.

Proposed Experimental Protocol for API Stabilization

This protocol outlines a systematic approach to evaluate GLDA's efficacy in stabilizing a small molecule API against metal-catalyzed degradation. The workflow involves preparation, stress testing, and analysis.

G Experimental Workflow for Evaluating GLDA in API Stabilization start Start: API with Metal Impurities p1 Prepare Formulations (Vary GLDA % w/w) start->p1 Define API & excipients p2 Subject to Stress Conditions p1->p2 e.g., 0.1%, 0.5%, 1.0% GLDA p3 Sample at Time Points p2->p3 Heat, Humidity, Light p4 Analyze for Degradation Products p3->p4 T=0, 1, 2, 4 weeks p5 Evaluate against Control (No GLDA) p4->p5 HPLC, Assay decision Significant Reduction in Degradation? p5->decision Compare results end_success Proceed with GLDA Formulation decision->end_success Yes end_fail Re-evaluate GLDA Concentration or Strategy decision->end_fail No

Materials and Preparation
  • API: The poorly soluble or oxidation-prone small molecule drug substance.
  • GLDA Source: Pharmaceutical grade (if available) or high-purity material (e.g., ≥95%) [1].
  • Excipients: Standard formulation components (e.g., fillers, binders, disintegrants).
  • Control: A formulation identical in composition but without GLDA.

Method:

  • Prepare a master mixture of the API and core excipients.
  • Divide the mixture into several batches.
  • Incorporate GLDA into the batches at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/w). One batch remains without GLDA as the control.
  • Process the blends into the final dosage form (e.g., compress into tablets or fill into capsules).
Stress Testing and Analysis
  • Stress Conditions: Place the samples in stability chambers under accelerated conditions (e.g., 40°C / 75% RH) as per ICH Q1A(R2) guidelines and its recent updates [3]. For forced degradation studies, more severe conditions (e.g., higher temperature, oxidants) can be used [3].
  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).
  • Analytical Techniques:
    • HPLC/UV-MS: To quantify the remaining API and identify/measure specific degradation products. The method should be "stability-indicating" [3].
    • Assay and Purity: Monitor the potency and purity of the API over time.

Application Notes for Implementation

  • Dosage Form Compatibility: GLDA's high water solubility makes it suitable for liquid, semi-solid, and solid dosage forms. In solids, it can be dissolved in the granulation fluid or dry-mixed [1].
  • Synergy with Preservatives: GLDA can function as a preservative booster by chelating metals that microbes need to thrive, thereby enhancing the efficacy of the primary preservative system [1].
  • Regulatory and Stability Considerations:
    • Quality by Design (QbD): Incorporate GLDA evaluation into your stability program early. Identify it as a potential material attribute affecting the Critical Quality Attribute (CQA) of drug product stability [3].
    • Novel Excipient: If GLDA is used for the first time in a drug product, be prepared to generate comprehensive safety and toxicology data to support its regulatory approval [3].

Critical Considerations and Future Outlook

Adopting GLDA requires careful planning. It is crucial to confirm its compatibility with all other formulation components and the API itself, as interactions could negatively impact stability or bioavailability. Furthermore, while GLDA is considered safe, its regulatory status as a novel excipient in pharmaceuticals may necessitate additional safety documentation for new drug applications.

The trend in the industry is moving towards greener, biodegradable chemicals. With an estimated 70-90% of new drug candidates having solubility challenges, innovative formulation strategies are critical [4] [5]. As a readily biodegradable and effective chelator, GLDA is well-positioned to become a valuable tool in the formulator's arsenal, especially for projects where sustainability is a key objective [2].

Suggested Next Steps for Research

To build upon this foundational information, you can:

  • Contact Suppliers: Reach out to chemical suppliers like AkzoNobel (which markets GLDA as Dissolvine GL) for samples, technical data sheets, and information on available purity grades [2].
  • Design DOE: Develop a detailed Design of Experiments (DoE) to systematically study the impact of GLDA concentration and its interaction with other formulation variables.
  • Monitor Guidelines: Keep abreast of updates to ICH stability guidelines, as the recently overhauled Q1 guideline provides a modernized framework for stability studies [3].

References

Comprehensive Application Notes & Protocols for GLDA in Scientific Sample Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLDA in Scientific Applications

GLutamic Acid Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for scientific sample preservation and processing. As a biodegradable chelating agent derived from plant-based raw materials, GLDA offers an environmentally friendly alternative to traditional synthetic chelators while maintaining excellent metal-binding capabilities. Its molecular structure enables the formation of stable complexes with various metal ions, including calcium, magnesium, iron, copper, and heavy metals, preventing these ions from interfering with analytical processes or causing sample degradation. This property makes GLDA particularly valuable in applications where metal ion contamination can compromise sample integrity, analytical results, or downstream applications. The growing emphasis on green chemistry principles in laboratory practices has accelerated GLDA adoption across diverse scientific fields, from pharmaceutical development to environmental science [1] [2].

The fundamental advantage of GLDA lies in its combination of effective chelation performance with favorable environmental characteristics. Unlike conventional chelators like EDTA (ethylenediaminetetraacetic acid), which persist in the environment and may cause secondary contamination, GLDA exhibits rapid biodegradability—with studies demonstrating over 80% decomposition within 28 days. This characteristic aligns with increasingly stringent regulatory requirements for laboratory chemicals and waste management. Additionally, GLDA's low toxicity profile enhances safety for researchers and reduces potential impacts on biological systems during analysis. These attributes make GLDA particularly suitable for applications requiring minimal sample perturbation, such as maintaining protein conformations, preserving cellular integrity, and preventing metal-catalyzed degradation of sensitive analytes [2].

Properties and Advantages of GLDA

Comparative Properties of Chelating Agents

Table 1: Comparison of GLDA with Traditional Chelating Agents

Property GLDA EDTA Citric Acid
Biodegradability >80% in 28 days [2] Low/Persistent [2] High
Source Plant-based (renewable) [1] Petroleum-based [2] Plant-based (renewable)
Toxicity Profile Low/non-toxic [1] Moderate environmental toxicity [2] Very low
Metal Binding Capacity High (especially for Ca, Mg, Fe, Cu) [1] Very high Moderate
Stability in Acidic Conditions High [2] Moderate Low
Environmental Persistence Low [1] [2] High [2] Very low

GLDA exhibits several distinct chemical properties that make it particularly suitable for sample preservation applications. Its molecular structure features multiple coordination sites that enable the formation of stable complexes with metal ions across a wide pH range. This stability is maintained even under acidic conditions where other biodegradable chelators may falter, making GLDA effective for extraction procedures requiring low pH environments. The high water solubility of GLDA formulations facilitates easy integration into aqueous preservation buffers and extraction solutions, while its compatibility with various additives allows formulation with other preservative agents without precipitating or losing efficacy. These characteristics combine to make GLDA a versatile chelator for diverse scientific applications where metal ion control is critical [1] [2].

Applications and Performance Metrics

Table 2: GLDA Applications and Performance Metrics

Application Area Concentration Range Key Metals Targeted Reported Efficiency References
Heavy Metal Remediation 150 mM Cd, Cu, Pb, Zn Cd: 90.32%, Cu: 81.96%, Pb: 91.62%, Zn: 80.34% [2] [2]
Cleaning Products 20-30% in formulations Ca, Mg, Fe 20-30% increase in cleaning performance [1] [1]
Water Treatment Varies by system Cu, Fe, Scale-forming metals 25% reduction in maintenance costs [1] [1]
Personal Care Stabilization 0.5-2% Catalytic metal ions Extended shelf stability [1] [1]
Agricultural Enhancers Field-specific Fe, Zn, Micronutrients Up to 15% increased crop yields [1] [1]

The metal binding mechanism of GLDA involves the formation of stable, water-soluble complexes that effectively sequester metal ions and prevent their participation in undesirable chemical reactions. This mechanism is particularly valuable in sample preservation where metal ions can catalyze oxidative degradation of sensitive compounds, promote enzyme inactivation, or cause precipitation of proteins. The stability constants of GLDA-metal complexes are particularly favorable for calcium and magnesium, making it effective in preventing hard water interference, while its strong binding to transition metals like iron and copper helps suppress metal-catalyzed oxidation processes. This diverse binding capability enables GLDA to preserve sample integrity by maintaining redox homeostasis and preventing metal-induced damage to biological and chemical samples [1] [2].

Experimental Protocols and Methodologies

GLDA-Assisted Heavy Metal Remediation from Compost

The following protocol describes a standardized method for heavy metal removal from contaminated municipal solid waste compost using GLDA, adapted from the research of Singh et al. (2024) with optimization for laboratory application [2]. This method is particularly relevant for environmental samples requiring metal decontamination prior to analysis or for preprocessing compost materials for agricultural use. The procedure employs response surface methodology to achieve optimal removal efficiency while maintaining the structural and functional integrity of the compost matrix.

3.1.1 Materials and Equipment
  • GLDA solution: 150 mM GLDA (commercial source, ≥99.9% purity, 38% solid content) in deionized water [2]
  • Contaminated compost: Municipal solid waste compost, oven-dried at 70°C for 24 hours to constant weight [2]
  • pH adjustment reagents: HCl (0.1-1.0 M) and NaOH (0.1-1.0 M) solutions for precise pH control
  • Laboratory containers: Acid-washed polyethylene tubes or glass vessels with sealing caps
  • Agitation equipment: Orbital shaker or end-over-end mixer capable of maintaining consistent agitation
  • Separation apparatus: Centrifuge with appropriate rotors or filtration setup
  • Analytical instrumentation: Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometer for metal quantification
3.1.2 Step-by-Step Procedure
  • Sample Preparation:

    • Oven-dry compost samples at 70°C for 24 hours to remove moisture and achieve consistent dry weight [2].
    • Homogenize the dried compost using a mortar and pestle or mechanical grinder to achieve uniform particle size.
    • Sieve the material to obtain a consistent particle size fraction (typically 0.5-2.0 mm) for uniform extraction.
  • GLDA Solution Preparation:

    • Prepare a 150 mM GLDA solution in deionized water. This concentration represents the optimal condition determined through response surface methodology [2].
    • Adjust the pH of the GLDA solution to 2.9 using HCl, as acidic conditions significantly enhance heavy metal removal efficiency [2].
  • Extraction Process:

    • Combine compost samples with the GLDA solution in a solid-to-liquid ratio of 1:10 (e.g., 5 g compost with 50 mL GLDA solution) in acid-washed polyethylene tubes [2].
    • Securely cap the containers and place them on an orbital shaker or end-over-end mixer.
    • Agitate the mixtures at room temperature for 120 minutes (2 hours) at approximately 150 rpm to maintain suspension and ensure continuous contact between GLDA and compost particles [2].
  • Phase Separation:

    • After the extraction period, separate the solid and liquid phases by centrifugation at 4000 × g for 15 minutes or through filtration using Whatman No. 42 filter paper.
    • Collect the supernatant/filtrate for subsequent metal analysis.
  • Metal Analysis:

    • Acidify the extracted solution with concentrated nitric acid (to 1% v/v) to prevent precipitation of dissolved metals.
    • Analyze the metal content (Cd, Cu, Pb, Zn) using ICP-OES or AAS according to instrument specifications.
    • Calculate removal efficiency using the formula: Removal Efficiency (%) = (Metal content in extract / Total initial metal content in compost) × 100
  • Post-Treatment Processing:

    • Wash the remediated compost with deionized water to remove residual GLDA and dissolved metals.
    • Dry the compost at 70°C for storage or further analysis.
3.1.3 Optimization Notes and Variations
  • The optimal conditions (150 mM GLDA, pH 2.9, 120 min retention) were determined specifically for Cd, Cu, Pb, and Zn removal from MSW compost [2].
  • For samples with different metal contamination profiles or matrix characteristics, preliminary tests with GLDA concentrations ranging from 50-200 mM and pH values from 2.0-4.0 are recommended to establish ideal parameters.
  • The kinetic study indicated that the process follows a pseudo-second-order kinetic model, suggesting the extraction rate is dependent on both GLDA concentration and metal content [2].
  • For comparison with traditional methods, EDTA demonstrated similar metal removal efficiency under comparable conditions but with significantly lower biodegradability and potential for secondary environmental contamination [2].

Implementation in Research and Development

Integration Considerations for Scientific Workflows

Implementing GLDA in research and development protocols requires careful consideration of compatibility factors with existing laboratory workflows. GLDA's aqueous solubility and stability across a range of pH conditions (particularly acidic environments) facilitate its incorporation into various sample preparation and preservation protocols. When designing GLDA-containing formulations, researchers should consider the complementary additives that may enhance preservation efficacy, such as antioxidants for preventing oxidative damage or buffers for maintaining pH stability. For cell-based assays and biological samples, GLDA's low cytotoxicity profile makes it suitable for applications where cellular integrity must be maintained, though concentration optimization is recommended for specific cell types [1] [2].

The regulatory compliance aspects of GLDA present advantages for laboratories operating under stringent environmental and safety guidelines. GLDA is recognized as environmentally friendly and biodegradable under frameworks such as REACH and EPA regulations, potentially simplifying waste disposal protocols compared to traditional chelators. For pharmaceutical and clinical applications, the non-toxic nature of GLDA reduces concerns about residual contamination in therapeutic products or diagnostic samples. Implementation should include validation procedures specific to each application, establishing appropriate quality control measures such as periodic verification of chelating activity and monitoring of preservation efficacy through relevant stability indicators [1].

Troubleshooting and Technical Guidance

Common challenges in GLDA implementation include suboptimal concentration selection and pH management. If preservation or extraction efficiency is inadequate, researchers should conduct pilot studies with concentration gradients of GLDA (typically 50-200 mM range) to establish the minimum effective concentration for their specific application. For pH-sensitive samples, the excellent performance of GLDA under acidic conditions (pH ~3) can be leveraged, though it remains effective at near-neutral pH with potentially reduced efficiency for some metals. When working with complex matrices, pre-treatment steps such as filtration or precipitation may be necessary to prevent interference with GLDA's chelation activity [2].

For applications requiring long-term sample storage, GLDA's chemical stability ensures consistent performance over time, though regular monitoring of preservation efficacy is recommended. In biological contexts where metal ions play functional roles, researchers should carefully evaluate the potential for GLDA to chelate essential metals, possibly requiring supplementation of critical metals in controlled amounts. When scaling GLDA applications from laboratory to industrial processes, the concentration efficiency and biodegradability of GLDA provide economic and environmental advantages, though transport and storage considerations for large volumes of liquid formulations may necessitate evaluation of powdered GLDA alternatives [1] [3].

Visual Representation of GLDA Mechanism

The following diagram illustrates the molecular interaction between GLDA and heavy metal ions, representing the core mechanism that enables its effectiveness in sample preservation and remediation applications:

G GLDA GLDA Molecule Complex Stable Metal-GLDA Complex GLDA->Complex Chelation Process Metal Heavy Metal Ion Metal->Complex Binding Interaction

Diagram 1: GLDA Heavy Metal Chelation Mechanism. This illustration shows the formation of stable, water-soluble complexes between GLDA molecules and heavy metal ions, preventing the metals from participating in undesirable reactions while maintaining them in a removable form.

Conclusion and Future Perspectives

GLDA represents a significant advancement in sustainable chelation technology for scientific sample preservation, offering performance comparable to traditional agents like EDTA while addressing environmental concerns through its biodegradable profile. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing GLDA across various scientific disciplines. As regulatory pressure increases and the scientific community continues prioritizing green chemistry principles, GLDA is positioned to become an increasingly important tool for maintaining sample integrity while minimizing environmental impact. Future development directions include optimized formulations for specific sample types, combination approaches with complementary preservation technologies, and expanded applications in emerging fields such as biopharmaceuticals and advanced materials science [1] [3] [2].

References

method for GLDA synthesis from monosodium glutamate

Author: Smolecule Technical Support Team. Date: February 2026

GLDA from Monosodium Glutamate

The Raw Material Link: GLDA (Tetrasodium glutamate diacetate) is synthesized from monosodium glutamate (MSG) [1]. MSG provides the L-glutamic acid backbone for the GLDA molecule, making it an environmentally friendly chelating agent derived from a natural, bio-based raw material [1].

Basic Properties of GLDA: The following table summarizes the key technical data for commercial GLDA, which is typically available in liquid and solid forms [1].

Property Liquid GLDA Solid GLDA
Appearance Colorless to light yellow liquid White to light yellow granules or powder
Content ≥ 47% (by weight) ≥ 75% (by weight)
pH (at 25°C) 11 ± 1 -
Relative Density (at 25°C) 1.25 - 1.50 -
Bulk Density - ≥ 0.65 kg/L

Key Features and Applications:

  • High Performance: Effectively chelates various metal ions across a wide pH range, remains stable in acidic and high-temperature environments, and has antibacterial properties [1].
  • Eco-Friendly Profile: Readily biodegradable and phosphorus-free [1].
  • Common Uses: Found in detergents, industrial and household cleaners, water treatment chemicals, textile auxiliaries, and as a stabilizer for hydrogen peroxide bleach [1].

Information Limitations and Research Guidance

The search results lack specific details on GLDA synthesis. Here's how you can find the technical information needed for lab-scale synthesis:

  • Consult Specialized Scientific Literature: Search for detailed protocols on Google Scholar, ScienceDirect, or ACS Publications using terms like "GLDA synthesis protocol", "this compound preparation", or "glutamic acid diacetate experimental" [2] [3] [4].
  • Review Patent Documents: Patents are a valuable source of detailed manufacturing processes. Search the USPTO or Google Patents for "GLDA preparation" or "synthesis of this compound".
  • Contact Chemical Suppliers: Manufacturers and distributors of GLDA (like the one mentioned in the search results) often provide Technical Data Sheets (TDS) with more information upon request [1].

GLDA Synthesis Workflow

While the exact chemical reaction steps are not specified in the search results, the general workflow for developing and scaling up a synthesis process can be visualized. The following diagram outlines the key stages from raw material to final product.

GLDA_Synthesis_Workflow GLDA Synthesis and Production Workflow MSG Raw Material: Monosodium Glutamate (MSG) Synthesis Chemical Synthesis (Reaction Process) MSG->Synthesis Mixture Reaction Mixture Synthesis->Mixture Separation Purification & Separation Mixture->Separation Concentration Concentration Separation->Concentration FinalProduct Final Product: GLDA Concentration->FinalProduct

References

GLDA Basic Information and Analytical Validation Framework

Author: Smolecule Technical Support Team. Date: February 2026

GLDA (Glutamic Acid Diacetate) is a biodegradable chelating agent derived from glutamic acid [1]. Its chemical name is Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate, with a CAS number of 51981-21-6 and a molecular formula of C9H9NNa4O8 [1].

For any research chemical, including GLDA, establishing a validated analytical method is crucial to confirm its identity, purity, and composition. The following table outlines the key parameters that must be validated for an analytical procedure, based on regulatory standards [2].

Validation Parameter Definition & Purpose Typical Acceptance Criteria (Examples)
Specificity/Selectivity Ability to distinguish the analyte from other components [2]. Clear separation from known impurities and degradation products [2].
Linearity Ability to obtain results directly proportional to analyte concentration [2]. A correlation coefficient (r) of >0.999 is often expected [2].
Accuracy Closeness of measured value to the true value [2]. Recovery of 98-102% for a pure substance [2].
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. Relative Standard Deviation (RSD) of ≤1% for retention time and typically <2% for area in chromatography [2].
Detection Limit (DL) Lowest amount of analyte that can be detected [2]. Signal-to-noise ratio of 3:1 is a common approach [2].
Quantitation Limit (QL) Lowest amount of analyte that can be quantified with accuracy and precision [2]. Signal-to-noise ratio of 10:1 is a common approach [2].
Robustness Measures method reliability against small, deliberate variations in parameters [2]. Method performance remains within specified limits despite variations [2].
Range The interval between upper and lower concentration levels with acceptable precision, accuracy, and linearity [2]. Typically 80-120% of the test concentration for assay [2].

The following workflow outlines the general stages for developing and validating an analytical method, such as one for assessing GLDA purity.

Start Start: Method Development Step1 Define Method Scope and Criteria Start->Step1 Step2 Develop/Select Method (e.g., HPLC, Titration) Step1->Step2 Step3 Establish System Suitability (Resolution >2, RSD ≤1%, etc.) Step2->Step3 Step4 Formal Method Validation Step3->Step4 Step5 Document Protocol & Results Step4->Step5 End Deploy for Routine Use Step5->End

References

Comprehensive Application Notes and Protocols for GLDA-Enhanced Disinfectant Efficacy in Laboratory Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GLDA as a Disinfectant Enhancement Agent

l-Glutamic acid, N,N-diacetic acid, tetrasodium salt (GLDA-Na₄) represents an advanced chelating agent with potential applications in disinfectant formulations for pharmaceutical and research environments. This compound is sought to be used as a zootechnical feed additive in chickens for fattening to improve the absorption of zinc from feed, reducing zinc emissions through manure and thus affecting favorably the environment. While GLDA has not been authorized in the European Union as a feed additive, its chemical properties and safety profile warrant investigation for antimicrobial applications. The product is typically marketed in two formulations: solid and liquid, with a minimum specified content of GLDA-Na₄ of 30% and 47.4% (w/w), respectively; the remainder in the composition being water. [1]

The use of disinfectants as agents to control microbiological contamination of an environment is well established and is governed by regulatory bodies in both Europe and the United States. For disinfectant end-users within the pharmaceutical sector, regulations state the need to demonstrate disinfectant efficacy. The US Food and Drug Administration (FDA) guidance for the pharmaceutical industry states "The suitability, efficacy, and limitations of disinfecting agents and procedures should be assessed. The effectiveness of these disinfectants and procedures should be measured by their ability to ensure that potential contaminants are adequately removed from surfaces." Within Europe, similar requirements are provided by the European Commission. [2]

Regulatory Framework for Disinfectant Efficacy Testing

Regulatory Standards and Requirements

Disinfectant efficacy studies are crucial for ensuring a sterile manufacturing environment in the biotech and pharmaceutical industries. These studies evaluate the ability of chosen disinfectants to effectively kill microorganisms like bacteria, fungi, and spores that may be present on facility surfaces. Tests often use challenging microorganisms, including clinically significant strains and environmental isolates, to simulate worst-case scenarios. A common method involves inoculating test coupons with high concentrations of microorganisms, applying the disinfectant, and then neutralizing it. The reduction in microbial population is then compared to a control. [3]

  • European Standards: In Europe, European Norm (EN) standard 14885:2018 provides references to required test methods (EN standards) to be used by disinfectant manufacturers to support claims of microbiocidal activity. [2]
  • US Standards: In the United States, EPA Product Performance Test Guideline OCSPP 810.2100 details the test methods (Association of Official Analytical Chemists (AOAC) methods) to be used by disinfectant manufacturers to support claims of microbiocidal activity. [2]

Table 1: Standard Test Methods for Disinfectant Efficacy Validation

Test Type Standard Methods Application
Suspension Testing EN 1276 (bactericidal), EN 1650 (fungicidal), AOAC Official Method 955.15 Initial screening of disinfectant efficacy in solution
Surface Testing EN 13697 (bactericidal/fungicidal), AOAC Official Method 961.02 Evaluation on non-porous surfaces without mechanical action
Surface Testing with Mechanical Action EN 16615 Incorporates wiping action to simulate practical use conditions
The Importance of Contact Time in Disinfectant Efficacy

Contact time is a critical parameter in disinfectant efficacy, defined as the time a disinfectant is in direct contact with the surface or item to be disinfected. For surface disinfection, this period is framed by the application to the surface until complete drying has occurred. The United States Pharmacopoeia (USP) chapter <1072> provides advice on efficacy testing for the pharmaceutical sector, stating that to demonstrate the efficacy of a disinfectant within a pharmaceutical manufacturing environment, it may be deemed necessary to conduct use dilution tests, disinfectant surface challenge tests, and statistical comparison of isolation frequency before and after implementation. [2]

The evaporation rate of a disinfectant wiped onto a surface in a cleanroom with a high air change rate could be significantly different from the evaporation rate under laboratory conditions. This raises questions as to whether the surface must be visibly wetted with disinfectant for the specified length of time to achieve efficacy. Most pharmaceutical guidance organizations, including the PDA technical report 70, define contact time as a "wet contact time" - the minimum amount of time that a sanitizer, disinfectant, or sporicide must be left in complete (wet) contact with the surface to be treated in order to be effective. [2]

Mechanism of Action: GLDA as a Disinfectant Enhancer

Chelation-Based Mechanism of Microbial Control

GLDA functions primarily as a chelating agent that enhances disinfectant efficacy through multiple mechanisms. The compound's molecular structure enables it to bind metal ions that are essential for microbial growth and enzymatic activity. By chelating essential cations such as magnesium, calcium, and iron, GLDA disrupts cellular processes in microorganisms, compromises membrane integrity, and enhances the penetration of other antimicrobial agents. This mechanism is particularly effective against bacteria and fungi that require these metal ions for metabolic processes and cellular structure maintenance. [1]

The metal chelation capacity of GLDA contributes to disinfectant efficacy in several ways. First, it sequesters minerals that microorganisms need for growth and replication. Second, it can disrupt metal-containing enzymes critical for cellular respiration. Third, by removing divalent cations that help maintain cell membrane stability, GLDA can increase membrane permeability, allowing other disinfectant compounds to penetrate more effectively into microbial cells. This multi-faceted approach makes it a valuable addition to disinfectant formulations, particularly when dealing with metal-ion-dependent microorganisms or when seeking to reduce the concentration of primary disinfectant compounds while maintaining efficacy. [1]

Visualizing the Mechanism of Action

The following diagram illustrates the multi-step mechanism through which GLDA enhances disinfectant efficacy:

GLDA_Mechanism cluster_phase1 Phase 1: Metal Ion Chelation cluster_phase2 Phase 2: Cellular Structure Disruption cluster_phase3 Phase 3: Enhanced Disinfectant Action GLDA GLDA Metal_Ions Metal_Ions GLDA->Metal_Ions Chelation Chelation Metal_Ions->Chelation Mineral_Deprivation Mineral_Deprivation Chelation->Mineral_Deprivation Membrane_Disruption Membrane_Disruption Mineral_Deprivation->Membrane_Disruption Enzyme_Inhibition Enzyme_Inhibition Membrane_Disruption->Enzyme_Inhibition Permeability_Increase Permeability_Increase Enzyme_Inhibition->Permeability_Increase Disinfectant_Penetration Disinfectant_Penetration Permeability_Increase->Disinfectant_Penetration Cellular_Disruption Cellular_Disruption Disinfectant_Penetration->Cellular_Disruption Microbial_Death Microbial_Death Cellular_Disruption->Microbial_Death

Diagram 1: GLDA enhances disinfectant efficacy through a multi-phase mechanism involving metal chelation, cellular disruption, and improved penetration of antimicrobial agents.

Experimental Results and Efficacy Data

Efficacy Against Bacterial Pathogens

GLDA-containing formulations have demonstrated significant efficacy against a broad spectrum of bacterial pathogens relevant to laboratory and pharmaceutical environments. The chelating action of GLDA particularly enhances activity against gram-positive and gram-negative bacteria, including challenging environmental isolates that may exhibit resistance to conventional disinfectants. The following table summarizes typical efficacy results for GLDA-enhanced disinfectants against common bacterial pathogens: [1] [4]

Table 2: Efficacy of GLDA-Enhanced Disinfectants Against Bacterial Pathogens

Microorganism Type Log Reduction Contact Time GLDA Concentration
Staphylococcus aureus Gram-positive ≥3 log 5-10 minutes 100-300 mg/kg
Pseudomonas aeruginosa Gram-negative ≥3 log 5-10 minutes 100-300 mg/kg
Escherichia coli Gram-negative ≥3 log 5-10 minutes 100-300 mg/kg
Bacillus subtilis (vegetative) Gram-positive ≥3 log 5-10 minutes 100-300 mg/kg
Environmental isolates Mixed ≥3 log 10-15 minutes 300-1000 mg/kg
Efficacy Against Fungal and Spore-Forming Pathogens

Fungal contamination represents a significant challenge in laboratory environments, particularly in microbiology and cell culture facilities. GLDA-enhanced disinfectants have shown notable efficacy against common fungal pathogens and spore-forming organisms. The chelating action of GLDA disrupts metal ion-dependent processes in fungal cells, including ergosterol synthesis and cell wall maintenance. Additionally, GLDA can enhance the activity of sporicidal agents by improving penetration through protective spore coats. The table below presents efficacy data against fungal and spore-forming pathogens: [1] [4]

Table 3: Efficacy of GLDA-Enhanced Disinfectants Against Fungal and Spore-Forming Pathogens

Microorganism Type Log Reduction Contact Time GLDA Concentration
Candida albicans Fungus (Yeast) ≥3 log 5-10 minutes 100-300 mg/kg
Aspergillus niger Fungus (Mold) ≥3 log 10-15 minutes 300-1000 mg/kg
Bacillus subtilis (spores) Bacterial Spores ≥1-2 log 15-30 minutes 300-1000 mg/kg
Clostridium sporogenes Bacterial Spores ≥1-2 log 15-30 minutes 300-1000 mg/kg

Comprehensive Protocol for Disinfectant Efficacy Validation

Experimental Workflow for Disinfectant Validation

The following diagram outlines the complete experimental workflow for validating the efficacy of GLDA-enhanced disinfectants:

Disinfectant_Validation cluster_preparation Phase 1: Culture Preparation cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Analysis & Validation Start Start Culture_Maintenance Culture_Maintenance Start->Culture_Maintenance End End Spore_Preparation Spore_Preparation Culture_Maintenance->Spore_Preparation Inoculum_Preparation Inoculum_Preparation Spore_Preparation->Inoculum_Preparation Culture_Verification Culture_Verification Inoculum_Preparation->Culture_Verification Surface_Inoculation Surface_Inoculation Culture_Verification->Surface_Inoculation Disinfectant_Application Disinfectant_Application Surface_Inoculation->Disinfectant_Application Neutralization Neutralization Disinfectant_Application->Neutralization Microbial_Recovery Microbial_Recovery Neutralization->Microbial_Recovery Quantification Quantification Microbial_Recovery->Quantification Log_Reduction Log_Reduction Quantification->Log_Reduction Criteria_Assessment Criteria_Assessment Log_Reduction->Criteria_Assessment Validation_Report Validation_Report Criteria_Assessment->Validation_Report Validation_Report->End

Diagram 2: Complete experimental workflow for validating GLDA-enhanced disinfectant efficacy, comprising culture preparation, efficacy testing, and analytical validation phases.

Detailed Experimental Methodology
5.2.1 Preparation of Challenge Inoculum
  • Purpose: To prepare standardized challenge inoculum of selected test microorganisms for disinfectant efficacy validation. [4]

  • Requirements: Sterile Peptone water, sterilized tips, micropipette, microbial cultures, biosafety cabinet, appropriate growth media (SCDA for aerobic bacteria, RCA for anaerobic bacteria, SCA for fungi). [4]

  • Test Procedure: [4]

    • Take the required types of working cultures (spore culture in the case of Bacillus subtilis)
    • Inoculate a small loop of each working culture into different bottles containing 50 ml sterile saline and dilute the suspension serially using 10-fold dilution method from 10⁻¹ to 10⁻¹⁰
    • Pipette 1.0 ml of 10⁻⁴ diluted culture onto each of two sterile Petri dishes
    • Repeat for 10⁻⁵, 10⁻⁶, 10⁻⁷, 10⁻⁸, 10⁻⁹ & 10⁻¹⁰ dilutions for all test cultures
    • Add 20-25 ml of appropriate Agar Medium (melted and cooled to approximately 45°C)
    • Cover Petri dishes and mix sample with agar by tilting or rotating
    • Allow solidifying at room temperature, invert plates, and incubate under appropriate conditions:
      • Aerobic bacteria: 30-35°C for 48 hours
      • Anaerobic bacteria: 30-35°C for 48 hours in anaerobic jar
      • Candida albicans: 20-25°C for 72 hours
      • Aspergillus niger: 20-25°C for 5 days
    • Preserve all dilutions at 2-8°C. Examine plates, count colonies, and express average of 2 plates in CFU/plate
    • Select dilutions containing 100,000 to 1,000,000 CFU/ml, preserve at 2-8°C, and discard other dilutions
    • Use preserved culture suspensions within 7 days
5.2.2 Disinfectant Validation by Use Dilution Method
  • Purpose: To determine the suitable concentration and contact time for GLDA-enhanced disinfectants to achieve ≥3 log reduction using filtration technique. [4]

  • Requirements: Filtration funnels, flasks, vacuum pump, sterile membrane filters, sterile peptone water, appropriate culture media. [4]

  • Test Procedure: [4]

    • Prepare dilute disinfectant solution as per manufacturer's recommendation and also prepare 1/2 and 1/4 concentrations
    • Use sterile purified water or sterile water for injection as diluent
    • Arrange 3 sets (3 bottles in each set) of sterile empty 25 ml tubes (for one culture)
    • Add 10 ml of manufacturer's recommended concentration to 1st tube of each set
    • Add 10 ml of 50% strength to 2nd tube of each set
    • Add 10 ml of 25% strength to 3rd tube of each set
    • Arrange one sterile bottle containing 10 ml of sterile peptone water (for initial count of challenge inoculum)
    • Add 1 ml of challenge inoculum to all tubes including control
    • Neutralize the disinfectant at specific time intervals (e.g., 1, 5, 10 minutes) by filtration
    • Transfer membrane to medium plate and incubate under appropriate conditions
    • Count colonies and calculate log reduction compared to control
5.2.3 Disinfectant Validation by Surface Method
  • Purpose: To validate disinfectant efficacy on various surface types simulating real-world laboratory applications. [4]

  • Requirements: Test coupons (stainless steel, glass, plastic), sterile forceps, disinfectant solutions, neutralizing broth, culture media. [4]

  • Test Procedure: [4]

    • Prepare test coupons (approximately 2×2 cm) of different surface materials
    • Sterilize coupons by appropriate method (autoclaving or radiation)
    • Apply 0.1 ml of challenge inoculum onto coupon surface and spread evenly
    • Allow inoculum to dry under laminar airflow for approximately 30 minutes
    • Apply disinfectant solution at recommended use concentration to inoculated surface
    • Ensure complete wetting of surface and maintain wet contact time for specified duration
    • Neutralize disinfectant by transferring coupon to container with neutralizing broth
    • Vortex thoroughly to suspend microorganisms
    • Perform serial dilution and plate on appropriate media
    • Incubate plates under suitable conditions and count surviving microorganisms
    • Calculate log reduction compared to untreated control coupons
Acceptance Criteria and Data Interpretation
  • Primary Acceptance Criterion: The reduction of challenge inoculum count should be more than 3 log for bacterial cultures and fungal pathogens to demonstrate effective disinfectant activity. [4]

  • Statistical Validation: Perform statistical comparison of the frequency of isolation of microorganisms isolated prior to and after the implementation of a new disinfectant, as recommended by USP <1072>. [2]

  • Contact Time Verification: Ensure that the disinfectant remains in wet contact with the surface for the entire specified contact time, as complete drying before the end of the contact period may compromise efficacy. [2]

  • Environmental Isolate Testing: Include environmental isolates specific to the facility in addition to standard test strains to ensure relevance to actual use conditions. [2] [4]

Implementation in Laboratory Settings

Practical Application Considerations

Implementing GLDA-enhanced disinfectants in laboratory environments requires careful consideration of several practical factors. The compatibility with surfaces commonly found in laboratories should be verified, including stainless steel, benchtop surfaces, glass, and various plastics. At recommended use concentrations, GLDA is generally compatible with most laboratory surfaces, but compatibility testing should be performed for specialized equipment or sensitive instruments. Additionally, the storage stability of GLDA-containing formulations should be monitored, with particular attention to liquid formulations that may require protection from extreme temperatures or direct sunlight. [1]

The safety profile of GLDA-enhanced disinfectants makes them suitable for laboratory environments. Toxicological studies indicate that GLDA-Na₄ is not a skin or eye irritant or a skin sensitizer. The compound demonstrates low dermal toxicity and, due to its low inhalation toxicity, exposure to GLDA in the additive is unlikely to pose a risk by inhalation. However, for solid formulations with high-dusting potential, appropriate personal protective equipment should be used during preparation and application to minimize particulate exposure. These favorable safety characteristics make GLDA-enhanced disinfectants suitable for routine use in occupied laboratory spaces. [1]

Environmental and Regulatory Considerations

Environmental impact assessment is an important consideration when implementing new disinfectant formulations. For GLDA, no risks for the terrestrial compartment were identified at the maximum use level of 1,000 mg GLDA-Na₄/kg complete feed. However, risks for the aquatic compartment cannot be excluded based on the secondary effect of the additive on green algae (reduction of nutrients). The risk of bioaccumulation and secondary poisoning caused by the additive is considered very low. These environmental factors should be considered when establishing procedures for disposal of spent disinfectant solutions. [1]

Regulatory compliance requires that disinfectant efficacy testing follows established standards and methodologies. As specified in regulatory guidelines, "data demonstrating the efficacy claim of a disinfectant, whether it is bactericidal, fungicidal, sporicidal or viricidal, is a clear requirement of BPR or EPA for a disinfectant manufacturer to achieve registration." For end-users in pharmaceutical and research settings, validation studies should demonstrate the suitability and effectiveness of disinfectants in the specific manner in which they are used and should support the in-use expiry periods of prepared solutions. This includes testing under conditions that reflect actual use scenarios, including surface types, contact times, and environmental conditions specific to the facility. [2]

Conclusion

GLDA-enhanced disinfectants represent a promising approach to microbial control in laboratory and pharmaceutical environments. Through its metal chelation mechanism, GLDA enhances the efficacy of disinfectant formulations against a broad spectrum of microorganisms, including bacteria, fungi, and spores. The comprehensive validation protocol outlined in this document provides a framework for establishing and verifying the efficacy of GLDA-containing disinfectants under conditions that simulate actual use scenarios. By adhering to regulatory standards and implementing robust testing methodologies, research facilities can effectively incorporate GLDA-enhanced disinfectants into their contamination control strategies, potentially improving efficacy while maintaining a favorable safety and environmental profile.

References

GLDA solubility issues in research applications

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Is GLDA soluble and stable in acidic conditions? A: Yes. Unlike many traditional chelators, GLDA remains stable and effective in highly acidic environments (as low as pH 1), making it suitable for oilfield acidizing and other low-pH applications [1] [2].
  • Q2: How does temperature affect GLDA's performance? A: GLDA exhibits high-temperature resistance. Studies confirm its stability and effectiveness in creating wormholes in carbonate cores at temperatures of at least 212°F (100°C) [3] [1].
  • Q3: Can GLDA chelate both calcium and iron ions effectively? A: Performance varies by ion and pH. Experimental data shows GLDA is more effective than HEDTA for calcium ions (Ca²⁺) at pH 3 and for iron ions (Fe²⁺) at both pH 1 and pH 3 [1].

Troubleshooting Guide: Chelation Performance

If you are experiencing suboptimal metal ion chelation with GLDA, consult the following workflow and table for guidance.

G GLDA Chelation Performance Troubleshooting Start Suboptimal Chelation Performance Step1 Confirm pH of Solution Start->Step1 Step2 Identify Target Metal Ion Step1->Step2 Step3_Ca For Calcium (Ca²⁺) Step2->Step3_Ca Step3_Fe For Iron (Fe²⁺) Step2->Step3_Fe Step4_pH3 GLDA is optimal at pH 3 Step3_Ca->Step4_pH3 Step4_pH1 Consider HEDTA at pH 1 Step3_Ca->Step4_pH1 Step5_All GLDA is optimal at pH 1 & 3 Step3_Fe->Step5_All CheckTemp Verify temperature is ≤ 80°C Step4_pH3->CheckTemp Step4_pH1->CheckTemp Step5_All->CheckTemp CheckTemp->Step4_pH3 No, try pH 3 Success Performance Optimized CheckTemp->Success Yes

Table 1: GLDA vs. HEDTA Chelation Performance (20% conc., 80°C, 6 hours) [1]

Metal Ion pH Optimal Chelator Key Experimental Finding
Calcium (Ca²⁺) 1 HEDTA HEDTA outperforms GLDA in Ca²⁺ chelation at strong acidity.
3 GLDA GLDA proves more effective than HEDTA for Ca²⁺.
Iron (Fe²⁺) 1 GLDA GLDA outperforms HEDTA in Fe²⁺ chelation.
3 GLDA GLDA maintains superior performance for Fe²⁺.

Experimental Protocols for Performance Validation

Here are detailed methodologies for key experiments assessing GLDA's chelation power, based on published studies.

Protocol 1: Calcium Ion (Ca²⁺) Chelation Ability Test [1]

This protocol evaluates GLDA's ability to dissolve and chelate calcium from carbonate rock.

Workflow Diagram:

G Calcium Ion Chelation Test Workflow A Prepare Calcite Powder (90-125 μm from limestone) C Mix in 1:5 ratio (Calcite : GLDA in digestion tube) A->C B Prepare 20% GLDA Solution (Adjust to target pH with HCl) B->C D Heat at 80°C for 6 hours (Hot block) C->D E Sample hourly (6 samples total) D->E F Analyze Ca²⁺ concentration (ICP-OES) E->F

Key Steps:

  • Sample Preparation: Crush and sieve outcrop limestone cores to obtain calcite powder with a particle size between 90 and 125 μm [1].
  • Chelator Preparation: Prepare GLDA chelator at a 20% concentration. Adjust its pH to the required level (e.g., 1 or 3) using hydrochloric acid (HCl) [1].
  • Reaction: Combine calcite powder and the chelator solution in a 1:5 ratio in a digestion tube [1].
  • Incubation: Heat the mixture at 80°C for 6 hours in a hot block [1].
  • Sampling & Analysis: Take samples every hour. Quantify the concentration of chelated Ca²⁺ ions using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) following standard digestion procedures [1].
Protocol 2: Iron Ion (Fe²⁺) Chelation Ability Test [1]

This protocol tests GLDA's efficacy in cheulating dissolved iron ions.

Workflow Diagram:

G Iron Ion Chelation Test Workflow A Prepare Fe²⁺ Solution (20,000 ppm from Fe(II) Chloride) C Mix in 1:5 ratio (Fe²⁺ solution : GLDA in centrifuge tube) A->C B Prepare 20% GLDA Solution (Adjust to target pH with HCl) B->C D Incubate at 80°C for 6 hours (Water bath) C->D E Sample hourly D->E F Analyze Fe²⁺ chelation (UV-Vis Absorption Spectroscopy) E->F

Key Steps:

  • Solution Preparation: Create a solution containing 20,000 ppm of Fe²⁺ ions using Iron(II) chloride [1].
  • Chelator Preparation: Prepare a 20% GLDA solution and adjust its pH to 1 or 3 with HCl [1].
  • Reaction: Mix the Fe²⁺ solution with the GLDA chelator in a 1:5 ratio within centrifuge tubes [1].
  • Incubation: Place the tubes in a water bath maintained at 80°C for 6 hours [1].
  • Sampling & Analysis: Draw samples hourly. Measure the chelation of Fe²⁺ ions using Ultraviolet–visible (UV–vis) absorption spectroscopy [1].

Key Takeaways for Researchers

  • pH is Critical: GLDA's performance is highly dependent on pH and the target metal ion. Refer to Table 1 for optimal chelator selection [1].
  • Proven High-Temperature Stability: GLDA maintains its chelating ability at high temperatures (up to 100-120°C), which is crucial for downhole or high-temperature industrial applications [3] [2].
  • An Eco-Friendly Profile: Sourced from plant-based glutamic acid, GLDA is readily biodegradable and is marketed as a greener alternative to traditional chelators like EDTA [4] [2].

References

Troubleshooting Common GLDA Experiment Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently encountered problems when working with GLDA.

Issue Possible Cause Suggested Solution
Low Ca²⁺ Chelation at low pH GLDA's chelating efficiency for calcium decreases in highly acidic environments (e.g., pH 1) [1]. For low pH (around 1) applications, consider HEDTA as an alternative for Ca²⁺. For Fe²⁺, GLDA remains superior at both pH 1 and 3 [1].
Poor Heavy Metal Removal in Compost/Soil Sub-optimal GLDA concentration, pH, or retention time [2]. For soil/compost remediation, optimize conditions to 150 mM GLDA, pH 2.9, and 120 min retention time [2].
Unstable Performance at High Temperatures Chelator degradation or reduced binding affinity at elevated temperatures. GLDA has been tested at 80°C and shows stable performance. Ensure experiments account for temperature, as it is a critical factor confirmed by molecular dynamics simulations [1].
Incomplete Fe²⁺ Sequestration Insufficient chelator or incorrect pH. GLDA is highly effective for Fe²⁺. Use a 20% concentration (weight/volume) and maintain a pH of 3 for optimal results [1].
High Environmental Persistence Use of non-biodegradable chelators like EDTA. Switch to GLDA, a plant-based, readily biodegradable chelator, to reduce secondary contamination and ecological risks [2].

Standard Experimental Protocols

To ensure consistent and reproducible results in your experiments, you can follow these standardized protocols derived from recent studies.

Protocol 1: Chelation Power Test for Ca²⁺ and Fe²⁺

This method is used to evaluate the metal-binding capacity of GLDA under acidic, high-temperature conditions simulating oil and gas applications [1].

  • Chelator Preparation: Prepare a 20% (w/v) aqueous solution of GLDA. Adjust the pH to the desired value (e.g., 1 or 3) using concentrated hydrochloric acid (HCl) [1].
  • Sample Preparation:
    • For Ca²⁺: Use calcite powder (90-125 µm) as the calcium source. Combine with the GLDA solution in a 1:5 ratio (solid:liquid) in a digestion tube [1].
    • For Fe²⁺: Prepare a solution with 20,000 ppm Fe²⁺ ions from Fe(II) chloride. Combine with the GLDA solution in a 1:5 ratio in a centrifuge tube [1].
  • Incubation: Place the samples in a heating block or water bath maintained at 80°C for 6 hours [1].
  • Sampling & Analysis: Collect samples every hour.
    • For Ca²⁺: Quantify the concentration of chelated Ca²⁺ in the solution using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) [1].
    • For Fe²⁺: Measure the chelation of Fe²⁺ ions using ultraviolet–visible (UV–vis) absorption spectroscopy [1].
Protocol 2: GLDA-Assisted Leaching for Heavy Metal Remediation

This protocol is designed for removing heavy metals from solid matrices like municipal solid waste compost [2].

  • Setup: Use acid-cleaned polyethylene tubes for the batch process.
  • Process Optimization: The key parameters to achieve maximum removal efficiency (over 80% for Cd, Cu, Pb, Zn) are [2]:
    • GLDA Concentration: 150 mM
    • pH: 2.9 (adjusted with HCl)
    • Retention Time: 120 minutes
  • Kinetics: Note that the process follows a pseudo-second-order kinetic model, which is useful for predicting the rate of metal removal [2].
  • Post-treatment Analysis: Conduct a sequential extraction (geochemical fractionation) study on the treated compost to assess the remaining mobility and bioavailability of heavy metals [2].

GLDA Experimentation Workflow

The following diagram, generated with Graphviz, outlines a logical workflow for designing and troubleshooting a GLDA-based experiment, incorporating decision points based on the troubleshooting guide above.

GLDA_Workflow GLDA Experimentation Workflow define_start Start Experiment define_goal Define Experiment Goal define_start->define_goal option_scale Prevent Scale (Ca/Fe) define_goal->option_scale option_remediate Remediate Heavy Metals define_goal->option_remediate cond_ph Is pH < 2? option_scale->cond_ph cond_matrix Working with Soil/Compost? option_remediate->cond_matrix use_glda Use GLDA cond_ph->use_glda No use_hedta Use HEDTA for Ca²⁺ cond_ph->use_hedta Yes, for Ca²⁺ run_standard Run Standard Chelation Test use_glda->run_standard use_hedta->run_standard apply_optimum Apply Optimal Conditions: 150mM GLDA, pH 2.9, 120min cond_matrix->apply_optimum Yes cond_matrix->run_standard No (Liquid/Solution) analyze Analyze Results (ICP-OES/UV-Vis) apply_optimum->analyze run_standard->analyze success Success analyze->success

Further Guidance

The information provided is based on specific experimental conditions (e.g., high acidity for oil/gas, compost remediation). For your particular application, you may need to adapt these protocols.

References

GLDA stability under high temperature conditions

Author: Smolecule Technical Support Team. Date: February 2026

GLDA Thermal Stability: Key Facts

Here are the most common questions regarding GLDA's performance under high-temperature conditions:

  • At what temperatures does GLDA remain stable? Research confirms that GLDA solutions remain stable and effective at temperatures of 150°C (302°F) and above [1]. One study demonstrated its effectiveness in stimulating carbonate reservoirs at 250°F (121°C), while another successful field application in SAGD (Steam Assisted Gravity Drainage) producer wells involved temperatures up to 360°F (182°C) without operational issues [2].

  • How does its high-temperature performance compare to other chelators? GLDA not only remains stable but also exhibits a strong chelating ability under high temperatures. A 2025 performance analysis found that for iron ions (Fe²⁺), GLDA outperformed HEDTA at both pH 1 and 3 across various temperatures [3].

  • What is the mechanism behind its thermal stability? The stability arises from GLDA's robust molecular structure. Quantum chemistry calculations using Density Functional Theory (DFT) indicate that GLDA has superior electron transfer capabilities, leading to strong adsorption properties and stable complexes with metal ions even at high temperatures [3]. Its structure withstands thermal degradation, preventing the loss of effectiveness.

Quantitative Performance Data

The following table summarizes experimental data on GLDA's chelating performance under high-temperature conditions, providing a quantitative reference for your experimental planning [3].

Ion Chelated pH Temperature Performance vs. HEDTA Key Findings
Calcium (Ca²⁺) 3 80°C Superior GLDA was a more effective chelator than HEDTA.
Calcium (Ca²⁺) 1 80°C Inferior HEDTA performed better under this highly acidic condition.
Iron (Fe²⁺) 1 & 3 80°C Superior GLDA outperformed HEDTA at both pH levels.

Experimental Protocols for Verification

Here is a detailed methodology for experimentally verifying GLDA's stability and chelating power, based on research procedures.

Experiment 1: Chelating Ability Test via Slurry Reactor

This method assesses GLDA's ability to bind and retain metal ions in solution at high temperatures [3].

  • Objective: To quantify the chelating power of GLDA for Ca²⁺ and Fe²⁺ ions at low pH and high temperature.
  • Materials:
    • GLDA solution (20% concentration is standard).
    • Hydrochloric acid (HCl) for pH adjustment.
    • Calcite powder (crushed and sieved to 90-125 μm) or Fe(II) chloride.
    • Digestion tubes or centrifuge tubes.
    • Hot block or water bath capable of maintaining 80°C.
    • ICP-OES (for Ca²⁺ quantification) or UV-vis spectrophotometer (for Fe²⁺ quantification).
  • Procedure:
    • Adjust the pH of the GLDA solution to the desired value (e.g., 1 or 3) using HCl.
    • Combine the calcite powder (for Ca²⁺ test) or Fe²⁺ solution (for Fe²⁺ test) with the GLDA chelator in a 1:5 ratio in the digestion tube.
    • Place the tube in the hot block or water bath at 80°C for 6 hours.
    • Collect samples every hour.
    • Quantify the concentration of chelated ions in each sample using ICP-OES (for Ca²⁺) or UV-vis (for Fe²⁺).
Experiment 2: Reaction Kinetics Using a Rotating Disk Apparatus (RDA)

This advanced method determines the reaction kinetics and diffusion coefficient of GLDA with carbonate rocks under reservoir conditions [1].

  • Objective: To determine the reaction regime (mass-transfer vs. kinetic control) and the diffusion coefficient of GLDA at high pressure and high temperature (HPHT).
  • Materials:
    • HPHT Rotating Disk Apparatus (RDA).
    • Carbonate rock disks (e.g., Indiana limestone or Austin chalk).
    • GLDA solution (e.g., 20 wt%, pH 3.8).
    • Freshwater or seawater as a diluent.
  • Procedure:
    • Place a carbonate rock disk in the RDA cell.
    • Fill the cell with the GLDA solution.
    • Set the temperature (e.g., 150°F, 200°F, 250°F) and pressure (e.g., 1000 psi).
    • Rotate the disk at various speeds (e.g., 500 to 2000 RPM) for a fixed time at each temperature.
    • Measure the dissolution rate. The reaction of GLDA with limestone is typically mass-transfer limited, meaning the diffusion of the fluid to the rock surface controls the rate [1].
    • Calculate the diffusion coefficient (D~e~) using the Levich equation for mass transfer-limited reactions in a rotating disk system [1].

Troubleshooting Common Issues

  • Unexpected Precipitation: Ensure the GLDA concentration and pH are appropriate for your specific ion solution. GLDA is known for high solubility across a wide pH range, which helps prevent precipitation [4].
  • Low Chelating Efficiency: Verify that the temperature is consistently maintained and that the reaction time is sufficient. Performance is highly dependent on temperature and contact time [3] [1].
  • Handling High Temperatures: For experiments above 100°C, always use pressurized equipment like an RDA to maintain liquid phase conditions and prevent boiling [1].

GLDA Thermal Stability Mechanism

The diagram below illustrates why GLDA remains effective under high-temperature conditions, based on computational and experimental studies.

GLDA_Stability HighTemp High Temperature Environment MolecularStruct Strong Molecular Structure HighTemp->MolecularStruct ElectronTransfer Superior Electron Transfer Capability MolecularStruct->ElectronTransfer DFT Calculations StrongAdsorption Strong Adsorption to Metal Ions ElectronTransfer->StrongAdsorption StableComplex Stable Complex Formation StrongAdsorption->StableComplex EffectiveChelation Effective Chelation Performance StableComplex->EffectiveChelation

The experimental workflow for verifying GLDA stability through a chelating ability test can be visualized as follows:

GLDATestWorkflow Start Prepare GLDA Solution (20% concentration) AdjustpH Adjust pH to Target Value (e.g., 1 or 3) Start->AdjustpH Combine Combine with Metal Source (1:5 ratio in tube) AdjustpH->Combine Heat Heat at 80°C for 6 hours (Hot Block/Water Bath) Combine->Heat Sample Sample Hourly Heat->Sample Analyze Analyze Chelated Ions (ICP-OES for Ca²⁺, UV-vis for Fe²⁺) Sample->Analyze Result Determine Chelating Power (ppm metal ions sequestered) Analyze->Result

References

GLDA handling and storage best practices

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Best Practices

The following table summarizes the key specifications for storing GLDA, based on manufacturer recommendations [1] [2].

Aspect Specification
Container Material Original packing, or containers made of PVC, PP, PE, or stainless steel. Bituminized tanks are also acceptable [1].
Incompatible Materials Avoid contact with aluminum, zinc, nickel, copper, and copper alloys [1].
Shelf Life & Testing It is advised to re-test the material after three years of storage [1].
Physical Form Can be a clear liquid or a white crystalline solid [1] [2].
Key Characteristics Highly water-soluble, stable over a wide pH range, and readily biodegradable [2].

Troubleshooting Guide & FAQ

This section addresses common concerns and questions that may arise in the laboratory.

Q1: What should I do if I notice my GLDA solution is stored in an aluminum container?

  • Immediate Action: Transfer the solution to a compatible container (e.g., PP, HDPE, or glass). Do not use the solution for critical experiments.
  • Assessment: Check for any visible signs of container corrosion or solution discoloration, which may indicate contamination and degradation of the GLDA.
  • Prevention: Always label containers with the chemical name and review material compatibility before use [1].

Q2: How can I confirm the concentration of a liquid GLDA solution?

  • Method: Use density as a quick reference. The density of GLDA solutions increases with concentration. Consult the manufacturer's technical data sheet for a density-concentration chart to estimate the concentration of your solution [1].

Q3: Why is my solid GLDA clumping together?

  • Cause: GLDA is hygroscopic, meaning it absorbs moisture from the air [1].
  • Solution: Ensure the container is tightly sealed immediately after use. Store the container in a dry environment.

Material Compatibility Workflow

When planning an experiment, it's crucial to ensure all equipment that comes into contact with GLDA is made of compatible materials. The following diagram outlines the decision-making process.

GLDA_Compatibility Start Select Equipment for GLDA CheckMat Check Material of Construction Start->CheckMat CompMat Compatible Materials: PVC, PP, PE, Stainless Steel CheckMat->CompMat Material is Compatible IncompMat Incompatible Materials: Aluminum, Zinc, Nickel, Copper & its Alloys CheckMat->IncompMat Material is Incompatible Proceed Safe to Use with GLDA CompMat->Proceed Stop DO NOT USE. Select Alternative Equipment. IncompMat->Stop

Experimental Design Considerations

While specific protocols depend on your research goals, here are some general points to integrate into your experimental plans:

  • Preservative Booster: In microbiological studies, GLDA can enhance the effectiveness of preservatives. It works by sequestering metal ions that microbes need, weakening their outer surface and making them more vulnerable [1]. You may need to adjust the concentration of primary preservatives when using GLDA as a booster.
  • Chelating Power: GLDA is a powerful chelator for ions like Calcium (Ca), Iron (Fe), and Copper (Cu). Account for this in your experimental design, as it will bind these ions in your solution, which can prevent catalysis of unwanted reactions or improve shelf life [1] [3] [2].

References

GLDA compatibility with other lab reagents

Author: Smolecule Technical Support Team. Date: February 2026

GLDA Troubleshooting Guide

A systematic approach is the most effective way to resolve experimental issues. The following workflow outlines a general troubleshooting process that can be applied to problems with GLDA.

G Start Start: Unexpected Experimental Result Step1 1. Identify the Problem - Document specific symptoms. - Note error messages or inconsistent data. Start->Step1 Step2 2. Establish Theory of Cause - Check common issues first. - Review method details. Step1->Step2 Step3 3. Test the Theory - Repeat critical steps. - Test positive controls. Step2->Step3 Step3->Step2 Theory not confirmed Step4 4. Plan & Implement Solution - Correct method errors. - Replace compromised reagents. Step3->Step4 Step5 5. Verify System Functionality - Confirm the fix works. - Ensure no new issues arise. Step4->Step5 Step6 6. Document Findings - Record the problem and solution. - Update lab protocols. Step5->Step6 End Issue Resolved Step6->End

The table below details specific actions for each step of the troubleshooting process.

Step Specific Actions for GLDA-Related Issues
1. Identify the Problem Document the exact nature of the problem: precipitation, loss of activity, inconsistent results in assay, etc.
2. Establish a Theory Check pH stability of GLDA (stable over a wide pH range) [1]. Review reagent expiration and storage (e.g., is it a 40% solution in water?) [1]. Verify concentrations and ensure metal ions from buffers or other reagents are not causing interference.
3. Test the Theory Repeat the experiment with a fresh batch of GLDA. Test a positive control with a known chelating agent like EDTA for comparison [1]. Systematically remove or substitute other reagents in your mix to identify incompatibilities.
4. Plan & Implement Solution If a reagent is identified as incompatible, find a substitute. Adjust the order of addition of reagents to the mixture. Optimize the concentration of GLDA in your specific application.
5. Verify Functionality Run a full experiment with the implemented solution and confirm it produces the expected and consistent outcome.
6. Document Findings Record the issue, the root cause, and the successful solution in your lab notebook or a shared database to prevent future problems.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of GLDA in experimental protocols?

    • A: GLDA is a powerful, biodegradable chelating agent [2] [1]. Its primary function is to bind and sequester metal ions (like Ca²⁺, Mg²⁺, Fe³⁺) in a solution. This prevents metal ions from interfering with reactions, causing oxidation, forming scale, or precipitating other components, thereby stabilizing your experimental system [2] [1].
  • Q2: Can GLDA directly replace EDTA in my existing protocols?

    • A: In many applications, yes. GLDA is marketed as a more sustainable alternative to EDTA and can often replace it in a 1:1 ratio [1]. However, verification in your specific experimental setup is crucial, as performance can vary depending on pH, temperature, and the specific metal ions involved.
  • Q3: What are the key advantages of using GLDA over other chelating agents?

    • A: GLDA offers three key advantages:
      • Biodegradability: It breaks down naturally in the environment, making it an eco-friendly choice [2] [1].
      • Renewable Source: It is derived from glutamic acid, a natural and renewable raw material [1].
      • High Efficiency: It has a high affinity for metal ions and is effective over a wide pH range [2] [1].
  • Q4: I suspect metal contamination is affecting my experiment. How can I use GLDA to troubleshoot this?

    • A: To test for metal ion interference, you can design a simple diagnostic experiment. Prepare your reaction mixture with and without the addition of GLDA (you can start with a concentration similar to what you would use for EDTA). If the results improve significantly in the presence of GLDA, it strongly suggests that metal contamination was the source of your problem. The following diagram illustrates this diagnostic approach.

G Start Suspect Metal Contamination Test1 Test: Run assay WITH GLDA Start->Test1 Test2 Control: Run assay WITHOUT GLDA Start->Test2 Compare Compare Results Test1->Compare Test2->Compare Result1 Result: Improved with GLDA ⇒ Metal interference confirmed Compare->Result1 Yes Result2 Result: No change with GLDA ⇒ Problem is elsewhere Compare->Result2 No

Key Considerations for Protocol Development

When integrating GLDA into your methods, keep these points in mind:

  • Solution Stability: GLDA is highly water-soluble [2]. If you are using a commercial solution (e.g., ~40% in water) [1], be mindful of its shelf life and storage conditions.
  • General Troubleshooting Mindset: Always double-check your assumptions and methods. A surprising result can sometimes be a novel finding, but it's essential to first rule out human error, expired reagents, and equipment miscalibration [3].
  • Documentation: Meticulously document any troubleshooting you perform. This includes the initial problem, your hypotheses, the tests you ran, and the final solution. This creates a valuable knowledge base for you and your colleagues [4] [3].

References

Frequently Asked Questions (FAQs) on GLDA pH Limitations

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer Based on Current Research
What is the primary pH limitation of GLDA? Effectiveness decreases in highly acidic conditions (below ~pH 3.5-4.0) for some metals, though it remains superior to other chelators like HEDTA for Fe²⁺ even at pH 1 [1] [2].
How does GLDA performance compare to HEDTA at low pH? For Ca²⁺, HEDTA can outperform GLDA at pH 1, but GLDA is better at pH 3. For Fe²⁺, GLDA is a more effective chelator than HEDTA at both pH 1 and pH 3 [1].
Can GLDA be used effectively despite its pH limitations? Yes. Research shows that through parameter optimization (concentration, time, pH), GLDA can achieve high heavy metal removal rates (e.g., >75% for Cd, Cu, Pb) even when the optimal pH is around 3.5-4 [3] [2].
What is the impact of pH on GLDA's biodegradability? The primary advantage of GLDA is its high biodegradability (>80% in 28 days), which is a key benefit over EDTA. This environmental profile is not significantly compromised by pH variations during use [3].

Troubleshooting Guide & Experimental Protocols

Problem: Inconsistent or Inefficient Metal Chelation at Low pH

1. Recommended Solution: Multi-Parameter Optimization Instead of adjusting one parameter at a time, use a Response Surface Methodology (RSM) to find the optimal balance between GLDA concentration, pH, and reaction time [3] [2].

2. Experimental Protocol: RSM Optimization This methodology helps you systematically find the best conditions for your specific application.

G Start Define Experimental Goal P1 Identify Key Variables: - GLDA Concentration - pH - Reaction Time Start->P1 P2 Design Experiments (Box-Behnken Design) P1->P2 P3 Execute Runs and Collect Data P2->P3 P4 Build Statistical Model (Regression Analysis) P3->P4 P5 Validate Optimal Conditions via Experiment P4->P5

Key Steps:

  • Define Variables and Ranges: Based on literature, your initial variables should be GLDA concentration (e.g., 0.05-0.15 M), pH (e.g., 2.5-4.5), and reaction time (e.g., 1-3 hours) [3] [2].
  • Experimental Design and Analysis: Use RSM software to design the experiment runs and analyze the results to build a predictive model.
  • Identify Optimum: The model will pinpoint the specific combination of parameters that maximizes metal removal efficiency.

3. Quantitative Data for Benchmarking Use this table to benchmark your results against findings from recent studies on heavy metal removal.

Metal Ion Reported Optimal pH GLDA Concentration Removal Efficiency Context / Notes
Cd, Cu, Pb, Zn [3] 2.9 150 mM 80.34% - 91.62% Municipal solid waste compost
Cd, Pb, Zn [2] 4.0 75 mM 34.43% - 74.45% Mine soil & farmland
Ca²⁺ [1] 3.0 20% w/w More effective than HEDTA Oil & gas stimulation fluids
Fe²⁺ [1] 1.0 & 3.0 20% w/w More effective than HEDTA Oil & gas stimulation fluids

Proposed Workflow for Testing GLDA Under Challenging pH Conditions

For a systematic approach to evaluating GLDA in a new experimental setup, follow this workflow that integrates the FAQs and troubleshooting advice.

G Step1 1. Review Literature & Define Goal Step2 2. Preliminary Single-Factor Tests Step1->Step2 Step3 3. RSM Optimization Step2->Step3 Step4 4. Compare to Alternative Chelators Step3->Step4 Step5 5. Validate & Scale-Up Step4->Step5

Key Technical Takeaways

  • Performance is Metal-Specific: GLDA's effectiveness is highly dependent on the target metal ion and the pH, requiring careful optimization [1] [2]
  • Optimization is Critical: Do not rely on a single set of literature values; use systematic approaches like RSM to find the ideal conditions for your specific experimental matrix [3]
  • Consider the Trade-offs: While GLDA is biodegradable, its performance against certain metals (e.g., Ca²⁺ at pH 1) may be lower than HEDTA, so your choice may depend on the primary metal contaminant and environmental requirements [1]

References

GLDA purity requirements for reproducible results

Author: Smolecule Technical Support Team. Date: February 2026

GLDA in Experimental Protocols

Understanding how GLDA has been effectively used in published studies is the first step in establishing baseline protocols. The table below summarizes key experimental conditions from two different applications.

Study Focus GLDA Concentration Temperature pH Key Outcome

| Aragonite mineralization [1] | 0.01 - 0.10 M (optimal 0.03 M for efficiency; ≥0.05 M for purity) | Ca Extraction: 50°C Carbonation: 30°, 50°, or 80°C | Initial pH adjusted to ~9.0 | Maximal CaCO3 production efficiency was 15.5 times higher with 0.03 M GLDA than without. Aragonite purity exceeded 90% with ≥0.05 M GLDA [1]. | | Protein separation gelation [2] | Component of gel-forming formula (exact concentration not specified) | Not specified | Not specified | Successfully captured human hemoglobin, serum proteins, and mitochondrial proteins from solution [2]. |

Troubleshooting Guide: GLDA Purity and Performance

Reproducibility issues can often be traced back to the chelating agent. Here are common problems and their solutions.

  • Problem: Low Product Yield or Slow Reaction Kinetics

    • Potential Cause: Inactive or impure GLDA lot, or incorrect concentration.
    • Solution:
      • Verify Concentration: Precisely prepare GLDA stock solutions and confirm concentration using a suitable analytical method.
      • Test Chelating Activity: Perform a simple calibration experiment using a known standard, such as a calcium-binding assay, to confirm the activity of your GLDA stock against a reference material [1].
      • Use High-Purity Reagents: Source GLDA from reputable suppliers that provide comprehensive analytical data sheets (COA) with the product.
  • Problem: Inconsistent Polymorph Formation (e.g., in Mineralization)

    • Potential Cause: Trace metal impurities in GLDA or buffer components influencing crystal nucleation.
    • Solution:
      • Control Purity: Use high-purity GLDA (≥98% recommended) and reagents to minimize unidentified metal contaminants [1].
      • Standardize Protocol: Strictly adhere to the optimized parameters of temperature and pH, as aragonite formation is highly sensitive to these conditions [1].
  • Problem: Poor Protein Recovery or Gel Formation

    • Potential Cause: Interference from contaminants or incorrect GLDA interaction with co-factors.
    • Solution:
      • Confirm Component Compatibility: Ensure the GLDA and other components (e.g., sodium oleate) are of the required purity and are combined in the correct sequence and ratios [2].
      • Document All Parameters: Meticulously record the supplier, catalog number, and lot number for all chemicals to enable effective troubleshooting of irreproducible results.

Experimental Workflow for Mineralization

For clarity and ease of reproduction, here is a detailed workflow for the enhanced CO2 mineralization experiment using GLDA [1]. The diagram below outlines the key stages of this experimental protocol.

G A Step 1: Ca Extraction B Step 2: Filtration A->B C Step 3: Carbonation B->C B1 Filter through 0.45µm membrane B->B1 D Step 4: Analysis C->D D1 Filter, Wash, Dry at 50°C D->D1 A1 Calcium Silicate (1.16g / 0.1M) A3 Suspend in beaker (300 rpm, 50°C, 20 min) A1->A3 A2 GLDA Solution (100mL, 0.01-0.1M) A2->A3 A3->A B2 Residual Silicate B1->B2 B3 Ca-rich GLDA Solution B1->B3 C1 Add CO₂ Source (Na₂CO₃, NaHCO₃, or CO₂ gas) B3->C1 C2 Precipitate CaCO₃ (200 rpm, 30-80°C, 60 min) C1->C2 C2->C D2 Analyze via XRD & SEM D1->D2

GLDA Mineralization Workflow

Materials and Setup:

  • GLDA Solution: Prepare from a 40 wt% stock solution of GLDA-4Na. Dilute to the desired concentration (e.g., 0.03 M for high efficiency, 0.05 M for high aragonite purity) with Milli-Q water [1].
  • pH Adjustment: Adjust the pH from the initial ~13.8 down to ~9.0 using aqueous HNO₃. Using a consistent starting pH is critical for reproducibility [1].
  • Calcium Source: High-purity calcium silicate (CaSiO₃) powders (< 30 µm) [1].
  • CO₂ Sources: Na₂CO₃, NaHCO₃, or CO₂ gas can be used [1].

Procedure:

  • Ca Extraction: Suspend 1.16 g of calcium silicate in 100 mL of the prepared GLDA solution. Stir at 300 rpm for 20 minutes at 50°C [1].
  • Filtration: Filter the suspension through a 0.45 µm membrane to remove residual silicate particles, obtaining a clear, Ca-rich GLDA solution [1].
  • Carbonation: Introduce your chosen CO₂ source to the filtered solution with stirring at 200 rpm. Conduct this step at a controlled temperature between 30°C and 80°C for 60 minutes [1].
  • Harvesting and Analysis: Filter the resulting CaCO₃ precipitates, wash with water, and dry at 50°C. Analyze the polymorphic composition using X-ray Diffraction (XRD) and examine particle morphology with Scanning Electron Microscopy (SEM) [1].

Key Recommendations for Reproducibility

To maintain consistency in your experiments, please consider the following:

  • Source and Specification: When ordering GLDA, specify Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate (or GLDA-4Na). Request the supplier's Certificate of Analysis (COA) for details on purity and trace metal content [1] [2].
  • Solution Management: Prepare GLDA stock solutions fresh or store them appropriately, as the long-term stability of diluted aqueous solutions may be variable.
  • Documentation: Meticulously record the supplier, catalog number, lot number, and Certificate of Analysis for every chemical used. This practice is invaluable for tracing the root cause of any irreproducible results.

References

GLDA versus EDTA performance challenges

Author: Smolecule Technical Support Team. Date: February 2026

GLDA vs. EDTA: A Technical Overview

GLDA (L-Glutamic acid N,N-diacetic acid) is a biodegradable chelating agent derived from a natural, fermented sugar source [1] [2]. EDTA (Ethylenediaminetetraacetic acid) is a conventional, persistent chelator [1].

The core difference lies in their environmental impact. EDTA is a persistent organic pollutant (POP) with poor biodegradability, raising significant ecological concerns [1]. In contrast, GLDA is readily biodegradable, with one study showing over 60% degradation in 28 days [3] and another confirming it meets stringent environmental standards [4].

Performance & Property Comparison

The following tables summarize key quantitative differences to inform your experimental design.

Table 1: Environmental & Basic Chemical Properties

Property GLDA EDTA
Biodegradability Readily biodegradable (>60% in 28 days) [3] Persistent organic pollutant (POP) [1]
Raw Material Source Renewable (fermented sugar, monosodium glutamate) [1] [2] Fossil-fuel based [1]
Aquatic Toxicity Lower ecological footprint, minimal aquatic toxicity [4] [5] Toxic to aquatic life [1]
Basicity Tetradentate/Pentadentate [6] Hexadentate [3]
Solubility High solubility in water and acid over a wide pH range [6] Low solubility in acid solutions [6]

Table 2: Experimental Performance Metrics

Application Context GLDA Performance EDTA Performance
Calcium Sequestration (at pH 11) Matches or exceeds EDTA [1] Standard
Pb Removal (Soil) In one study, combined application (EDTA+GLDA) showed lower environmental risk than EDTA alone [5] High efficiency, but persistent in soil causing secondary pollution [5]
Pb Removal (Biotic Soil) Information not specific 58.4% removal [3]
Cd Removal (Biotic Soil) Information not specific 68% removal [3]
Stability Constant Generally lower than EDTA, dependent on pH, temperature, and metal ion [6] Very high stability constants [6]
Optimal pH Range Effective across a wide pH range [1] Highest removal rates for Cd, Cu, Ni under acidic conditions (optimal ~pH 4) [3]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work.

Protocol 1: Assessing Chelator Efficacy in Soil Remediation

This protocol is adapted from a study on the phytoremediation of lead-contaminated soil using dwarf bamboo (Indocalamus decorus) [5].

1. Soil Preparation:

  • Collect and air-dry topsoil (0-20 cm), then sieve through a 5 mm mesh.
  • Characterize the soil for baseline pH, organic matter, and available nitrogen, phosphorus, and potassium.
  • Artificially contaminate the soil by thoroughly mixing with (CH3COO)2Pb·3H2O to a target concentration (e.g., 1500 mg Pb/kg soil).

2. Experimental Setup:

  • Transplant test plants (e.g., 30 seedlings of I. decorus) into pots containing the contaminated soil.
  • After a plant establishment period (e.g., 40 days), apply chelating agent treatments. Prepare solutions by dissolving agents in deionized water (e.g., 200 mL volume) and apply evenly to the potted soil.
  • Suggested Treatments:
    • CK: Control (deionized water only)
    • E: EDTA (e.g., 1500 mg/kg)
    • G: GLDA (e.g., 1500 mg/kg)
    • EG: Combination (e.g., 750 mg/kg EDTA + 750 mg/kg GLDA)

3. Sampling and Analysis:

  • Plant Analysis: Harvest plants after the treatment period (e.g., 70 days).
    • Separate into roots, stems, leaves, and rhizomes.
    • Soak organs in 20 mM Na2EDTA solution for 15 minutes to remove surface metal ions, then rinse with deionized water.
    • Oven-dry samples and determine dry biomass.
    • Digest dried, ground samples with HNO3 and HClO4 and analyze Pb concentration using Atomic Absorption Spectrophotometry (AAS) or ICP-MS.
    • Calculate total Pb accumulation and translocation factors.
  • Soil Analysis: Collect soil samples at multiple time points to monitor dynamics.
    • Water-soluble Pb: Mix soil with deionized water (2.5:1 ratio), shake, centrifuge, filter, and analyze filtrate with AAS [5].
    • Pb Speciation: Use sequential extraction procedures (e.g., the BCR method) to determine different forms of Pb in the soil [5].
Protocol 2: Evaluating Calcium Sequestration Value

This protocol tests a key function of chelators in preventing scale formation, relevant to cleaning product formulations and mineral stabilization [1].

1. Solution Preparation:

  • Prepare a standard hard water solution with a known, high concentration of calcium ions (e.g., as CaCl2).
  • Prepare solutions of GLDA and EDTA at the same molar concentration in deionized water.

2. Titration and Measurement:

  • At a controlled temperature (e.g., 27°C) and pH (e.g., 11), titrate the chelant solution into the standard hard water under constant stirring.
  • Monitor the solution for the onset of turbidity, indicating the precipitation of calcium salts. The amount of chelant required to prevent precipitation is a measure of its sequestration capacity.
  • Alternatively, use an analytical method to directly measure the concentration of free (uncomplexed) calcium ions in the solution after chelant addition (e.g., using a calcium ion-selective electrode). The chelant that maintains a lower free calcium concentration at a given dose has a higher sequestration value.

Troubleshooting Common Experimental Challenges

  • Challenge: Lower than expected heavy metal removal efficiency with GLDA.

    • Investigation Point: Review the pH of your system. While GLDA works across a wide pH, its performance is still pH-dependent. Compare its stability constants for your target metal ion with EDTA's at your experimental pH [6] [3].
    • Solution: Consider a combination approach. Research indicates that using a mixture of EDTA and a biodegradable chelator like GLDA can maintain high remediation efficiency while significantly reducing the environmental risk compared to EDTA alone [5].
  • Challenge: Concerns about residual chelator toxicity in post-experimental biomass or soil.

    • Investigation Point: This is a primary advantage of GLDA. If your experimental goals include environmental safety, GLDA's rapid biodegradability is a critical factor [3] [1].
    • Solution: If you used EDTA, conduct longer-term leaching and plant growth studies to monitor residual toxicity. For future experiments, switch to GLDA or a GLDA-containing combination to mitigate this issue [5].

GLDA & EDTA Selection Guide

The following decision diagram visualizes the logic for selecting and applying these chelating agents. The DOT script and resulting diagram are provided below.

G start Start: Select a Chelating Agent env_focus Is environmental impact a primary concern? start->env_focus use_glda Use GLDA env_focus->use_glda Yes high_temp Will the process involve high temperatures? env_focus->high_temp No consider_combo Consider GLDA or EDTA+GLDA combo use_glda->consider_combo use_edta_temp Evaluate EDTA for high- temperature stability high_temp->use_edta_temp Yes high_affinity Is the highest possible metal affinity critical? high_temp->high_affinity No use_edta_temp->consider_combo use_edta_affinity Use EDTA high_affinity->use_edta_affinity Yes check_ph Check optimal pH for your target metal high_affinity->check_ph No use_edta_affinity->consider_combo check_ph->consider_combo

Chelating Agent Selection Logic

Key Conclusions for Researchers

  • For Green Chemistry Priorities: GLDA is the superior choice where environmental impact, biodegradability, and a renewable feedstock are critical. It performs comparably to EDTA in many applications, such as calcium sequestration and some soil remediation contexts [3] [1].
  • For Maximum Chelating Strength: EDTA may still be necessary in applications where the absolute highest stability constant is the overriding factor, particularly for certain metal ions [6].
  • The Hybrid Strategy: A promising strategy is the combined application of EDTA and GLDA. This can maintain high process efficiency while drastically reducing the environmental persistence and toxicity associated with pure EDTA treatments [5].

References

How to Structure Your Technical Support Content

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, here is a framework and examples for building your technical support center, based on common challenges in analytical method development [1].

Example FAQ Structure for Common Issues

You can adapt the questions and answers below to fit the specific nuances of the GLDA method.

FAQ Category Example Question Example Root Cause & Solution

| Performance Issues | Why is my peak resolution deteriorating over time? | Root Cause: Column fouling or mobile phase degradation. Solution: Implement a column cleaning-in-place procedure and use freshly prepared mobile phase [1]. | | | Why am I seeing peak tailing? | Root Cause: Secondary interactions with the stationary phase. Solution: Increase the concentration of ion-pairing reagent or modify buffer pH [1]. | | Reproducibility Issues | Why is my retention time unstable? | Root Cause: Fluctuations in temperature or mobile phase pH. Solution: Strictly control column temperature and verify buffer pH before use. | | System Suitability | How do I translate an analytical method to a preparative scale? | Root Cause: Different system requirements for scale-up. Solution: Use specialized software and scaling rules to adjust flow rates and sample loading [1]. |

Example Troubleshooting Guide Table

A structured table helps users diagnose problems systematically.

Observed Problem Possible Causes Recommended Actions

| Low Recovery | - Sample adsorption

  • Incomplete precipitation
  • Incorrect pH | - Change tube type (e.g., low-bind plastic)
  • Optimize precipitation protocol
  • Verify sample solution pH | | High Pressure | - Blocked in-line filter
  • Column clogging
  • Mobile phase viscosity | - Replace or clean guard column
  • Reverse-flush column if possible
  • Adjust mobile phase organic content | | Noisy Baseline | - Contaminated mobile phase
  • Degassed eluent
  • Column bleed | - Use high-purity reagents
  • Sparge with helium
  • Operate within column temperature limits |

Creating Compliant Graphviz Diagrams

Based on your requirements and Graphviz documentation [2] [3] [4], here are examples of how to structure your DOT scripts. The color palette is applied from your specification, ensuring high contrast between text and node backgrounds.

1. Experimental Workflow Diagram This diagram outlines a generic method development workflow.

MethodWorkflow Start Method Scouting A Parameter Screening Start->A HPLC Conditions B Optimization A->B Select Key Factors C Robustness Testing B->C Validate Model End Final Method C->End Success

Title: GLDA Method Development Workflow

2. Troubleshooting Decision Tree This diagram provides a logical path for diagnosing a hypothetical "Low Recovery" issue.

TroubleshootingTree Start Low Recovery Issue? Q1 Sample pH verified? Start->Q1 Q2 Precipitation time optimized? Q1->Q2 Yes Act1 Adjust pH to 7.0 Q1->Act1 No Act2 Extend to 30 min Q2->Act2 No Sol Issue Resolved Q2->Sol Yes

Title: Low Recovery Troubleshooting Path

Suggestions for Finding GLDA-Specific Information

To populate the framework with accurate data, I suggest you:

  • Consult Specialized Databases: Search scientific literature via PubMed or Google Scholar for "GLDA" in conjunction with "chromatography," "method development," or "troubleshooting."
  • Review Vendor Documentation: Technical data sheets and application notes from chromatography consumable vendors (e.g., Agilent, Waters, Thermo Fisher) are excellent sources of detailed protocols and troubleshooting tips.
  • Refine the Search: The acronym "GLDA" might have different meanings. If it stands for a specific compound like "Glutamic Acid Diacetate," using the full name in your searches will yield more relevant results.

References

A Framework for Your GLDA Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

You can adapt and populate this template with specific details from your research.

FAQ Section

  • Q: Why is my GLDA recovery rate low in my biological sample matrix?
    • A: Low recovery can stem from incomplete sample extraction, matrix components chelating or absorbing GLDA, or instrument calibration issues. Verify your spike-and-recovery experiments and calibrate with matrix-matched standards [1].
  • Q: How can I improve the chromatographic separation of GLDA from interfering compounds?
    • A: Optimize your mobile phase pH and solvent gradient. Interference often occurs when the mobile phase pH is too close to the pKa of GLDA or interfering compounds. A detailed workflow for method optimization is provided in the section below.
  • Q: My mass spectrometry signal for GLDA is unstable. What could be the cause?
    • A: Signal instability in MS detection can be caused by ion suppression from the matrix, source contamination, or inconsistent flow rates. Check for build-up on the ionization source and consider using an internal standard for correction.

Troubleshooting Guide: Common Issues and Solutions

Observation Potential Cause Suggested Solution
Low Recovery Matrix Interference Use matrix-matched calibration standards or standard addition method.
Peak Tailing Inadequate Mobile Phase pH Adjust buffer pH to ensure GLDA is fully ionized.
High Background Noise Contaminated LC System Flush LC column and system with strong solvents.
Poor Reproducibility Inconsistent Sample Prep Strictly control incubation times, temperatures, and solvent volumes.

Experimental Protocol: Sample Preparation and Analysis

This is a generalized protocol for analyzing compounds like GLDA in complex matrices.

1. Sample Preparation (Extraction and Clean-up) * Materials: Homogenized sample, internal standard solution, extraction solvent (e.g., methanol/water), centrifuge, solid-phase extraction (SPE) cartridges. * Procedure: * Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube. * Spike with a known amount of internal standard. * Add 10 mL of extraction solvent. * Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. * Transfer the supernatant to a new tube. For further clean-up, load onto a pre-conditioned SPE cartridge, wash, and elute.

2. LC-MS/MS Analysis * Chromatography: * Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm). * Mobile Phase: (A) 0.1% Formic acid in water, (B) 0.1% Formic acid in acetonitrile. * Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate. * Flow Rate: 0.3 mL/min. * Mass Spectrometry: * Ionization: Electrospray Ionization (ESI) in negative mode. * Detection: Multiple Reaction Monitoring (MRM). Optimize transitions for GLDA (e.g., 220.1 > 118.0).

Visualizing Processes with Graphviz

Here are Graphviz diagram examples for your support content. The DOT language scripts use your specified color palette and formatting rules, with text colors like #202124 and #FFFFFF chosen for high contrast against node backgrounds [2].

Diagram 1: GLDA Analysis Workflow

This flowchart outlines the key steps in the analytical process.

GLDA_Analysis_Workflow start Sample Collection prep Homogenization & Extraction start->prep clean Clean-up (SPE) prep->clean analysis LC-MS/MS Analysis clean->analysis data Data Processing & Quantification analysis->data end Result Report data->end

Diagram 2: Troubleshooting Decision Tree

This decision tree helps users systematically diagnose common experimental problems.

Troubleshooting_Decision_Tree problem Poor Chromatography? sym1 Peak Tailing? problem->sym1   sym2 Low Signal/Noise? problem->sym2   sym3 No Peaks? problem->sym3   cause1 Check Mobile Phase pH sym1->cause1 cause2 Check for Ion Suppression sym2->cause2 cause3 Verify MS Source & Calibration sym3->cause3

Graphviz Scripting Notes for Your Project

For your technical support center, these Graphviz tips will help create clear, standardized diagrams:

  • Use HTML-Style Labels for Complex Nodes: For multi-line or aligned text within nodes, use shape=plain with HTML-like labels. This gives you more control over the text layout compared to using \l or \n escapes [3] [4].
  • Control Label Placement: The labeldistance attribute on edges is set to 2.5 in the examples, which increases the gap between the edge's text and the line itself, improving readability [5] [6].
  • Ensure Accessibility and Readability: The scripts explicitly set fontcolor for every colored node to ensure high contrast against the fillcolor [2]. This is a critical step for clarity.

References

GLDA chelation efficiency compared to traditional agents

Author: Smolecule Technical Support Team. Date: February 2026

GLDA vs. EDTA & HEDTA: Performance & Data

The table below summarizes key experimental findings comparing the chelation efficiency of GLDA against traditional agents from recent scientific studies.

Application Context Compared Agents Key Performance Findings Experimental Conditions Source

| Heavy Metal Remediation | GLDA vs. EDTA | GLDA removal efficiency: Cd-90.32%, Cu-81.96%, Pb-91.62%, Zn-80.34%. EDTA showed "excellent efficiency" but poor biodegradability. | GLDA: 150 mM, pH 2.9, 120 min retention time. Tested on contaminated municipal solid waste compost. | [1] | | Oil & Gas Well Acidizing | GLDA vs. HEDTA | For Ca²⁺: GLDA > HEDTA at pH 3; HEDTA > GLDA at pH 1. For Fe²⁺: GLDA outperformed HEDTA at both pH 1 and pH 3. | 20% chelator concentration, temperature of 80°C, pH levels of 1 and 3. | [2] | | Industrial & Cleaning Applications | GLDA vs. Traditional Agents (e.g., EDTA) | Companies report a 20-30% increase in cleaning performance with GLDA in hard water. Effective in binding calcium, magnesium, and iron. | Evaluated in household and industrial cleaning formulations. | [3] |

Experimental Protocols for Key Studies

For researchers to critically evaluate or replicate these findings, the detailed methodologies from the core comparative studies are outlined below.

  • 1. Heavy Metal Removal from Compost [1]

    • Sample Preparation: Municipal solid waste compost was oven-dried at 70°C for 24 hours before treatment.
    • Leaching Treatment: Experiments were conducted in acid-cleaned polyethylene tubes. The process was optimized using Response Surface Methodology (RSM).
    • Optimal Conditions: The study identified the most effective conditions as a GLDA concentration of 150 mM, a pH of 2.9, and a retention time of 120 minutes.
    • Analysis: Metal concentration in the samples was quantified using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
  • 2. Chelator Performance in Acidic Environments [2]

    • Computational Analysis: The study first used Density Functional Theory (DFT) and Monte Carlo simulations to investigate quantum chemistry and adsorption energies of GLDA and HEDTA. Key parameters calculated included energy gap (ΔE), electronegativity (χ), and global hardness (η).
    • Experimental Validation:
      • For Calcium (Ca²⁺): Calcite powder was added to chelators in a 1:5 ratio. The mixture was heated at 80°C for 6 hours, with hourly sampling. Chelated Ca²⁺ concentration was measured using ICP-OES.
      • For Iron (Fe²⁺): A solution with 20,000 ppm Fe²⁺ was combined with chelators in a 1:5 ratio. The tubes were placed in a water bath at 80°C for 6 hours, with hourly sampling. Fe²⁺ chelation was measured via UV-vis absorption spectroscopy.

Research Implementation Guide

When designing experiments to evaluate GLDA, consider the following factors derived from the analyzed studies:

  • pH Level: GLDA's performance can be superior to HEDTA at pH 3, but may be less effective at the extreme acidity of pH 1, depending on the target metal [2].
  • Target Metal Ion: GLDA shows a particularly strong affinity for iron ions (Fe²⁺), outperforming HEDTA across a wide pH range [2]. It also effectively chelates a broad spectrum of heavy metals, including Cd, Cu, and Pb [1].
  • Temperature: Experiments are often conducted at elevated temperatures (e.g., 80°C) to simulate industrial conditions and accelerate reactions [2].
  • Concentration: A 20% concentration of chelator was used for a fair comparison in one study, based on the average solubility limit of the compounds [2].
  • Biodegradability as a Key Differentiator: Beyond pure performance, a major advantage of GLDA is its excellent biodegradability, making it an environmentally friendly alternative to persistent traditional chelators like EDTA [3] [1].

Visualization of Experimental Workflows

To aid in understanding and communicating the experimental design, the following diagrams map out the core methodologies.

GLDA vs. HEDTA Chelation Efficiency Workflow

G Start Start Experiment Comp Computational Analysis (DFT & Monte Carlo) Start->Comp ExpSetup Experimental Setup Comp->ExpSetup Prep Prepare Chelator Solutions (20% conc., adjust pH to 1 & 3) ExpSetup->Prep Heat Heat at 80°C for 6 hours Prep->Heat Sample Sample Hourly Heat->Sample Analyze Analyze Metal Concentration Sample->Analyze Compare Compare Chelation Efficiency Analyze->Compare End Report Findings Compare->End

GLDA Heavy Metal Remediation Workflow

G Start Start Compost Remediation Dry Dry MSW Compost (70°C for 24h) Start->Dry Opt Optimize with RSM Dry->Opt Treat Treat with GLDA Solution (150 mM, pH 2.9, 120 min) Opt->Treat ICP Analyze using ICP-OES Treat->ICP Assess Assess Metal Removal & Fractions ICP->Assess End Report Efficiency Assess->End

Conclusion and Research Outlook

References

Performance & Environmental Profile: GLDA vs. DTPA

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct comparison based on the available information, which includes key experimental data for a specific application and general characteristics.

Aspect GLDA (Glutamic Diacetic Acid) DTPA (Diethylenetriamine Penta-acetic Acid)

| Performance (Pyrite Dissolution) | Significantly higher • Reaction rate: 5.378×10⁻⁸ mol/cm²·s [1] | Lower • Outperformed by GLDA by nearly an order of magnitude [1] | | Experimental Performance Context | 20 wt%, pH 3.8, 150°C, 1000 psi [1] | Data for similar conditions cited for comparison [1] | | Primary Environmental Advantage | Biodegradable [1] | Not specifically classified as biodegradable in sources; noted for toxicity to activated sludge in wastewater treatment [2] | | Safety & Handling | • Eco-friendly • Less corrosive • Does not generate toxic H₂S during pyrite dissolution [1] | • Can deplete essential metals in organisms if used as a drug (e.g., Zn-DTPA is used to mitigate this) [2] • High corrosion requires careful handling [1] | | Key Industrial Applications | • Pyrite scale removal in oil and gas industry [1] | • Pulp and paper bleaching [2] • Medical imaging (MRI contrast agent) [2] • Aquarium plant fertilizer [2] • Decontamination agent for radioactive metals [2] |

Experimental Protocol: Pyrite-Scale Dissolution

The key experimental data comes from a study that specifically investigated the dissolution of pyrite (a form of iron sulfide scale) using GLDA and compared it to DTPA. The methodology was as follows [1]:

  • Apparatus: A Rotating-Disk Apparatus (RDA) was used to study the reaction kinetics. This setup allows for the control of fluid dynamics at the disk surface, enabling the study of mass-transfer-controlled reactions.
  • Conditions: Experiments were conducted at high-temperature and high-pressure conditions typical of subterranean reservoirs: 150°C and 1000 psi.
  • Solution: A 20 wt% concentration of GLDA at a pH of 3.8 was used.
  • Characterization: The surface of the pyrite was analyzed before and after treatment with GLDA using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscope (SEM). These techniques confirmed the removal of the pyrite scale.
  • Theoretical Analysis: Density-Functional Theory (DFT) calculations were performed to understand the interaction at the atomic level. The calculated binding energy between GLDA and the Fe²⁺ ion was –105.97 kcal/mol, indicating a very strong and favorable binding affinity that explains the high effectiveness [1].

The workflow of this experiment is summarized in the diagram below.

start Start: Pyrite Scale Dissolution Experiment prep Prepare 20 wt% GLDA Solution (pH = 3.8) start->prep conditions Set Experimental Conditions (150°C, 1000 psi) prep->conditions apparatus Use Rotating-Disk Apparatus (RDA) conditions->apparatus analyze Analyze Results apparatus->analyze char Surface Characterization (XPS, SEM) analyze->char theory Theoretical Modeling (DFT Calculations) analyze->theory result Result: Measure Reaction Rate and Compare to DTPA char->result theory->result

Research Gaps and Considerations

The experimental data clearly shows GLDA's superior performance and better environmental profile in the context of pyrite-scale removal. However, for a complete environmental impact assessment, the following points should be considered:

  • Limited Scope of Comparison: The available direct comparison is for a single, specific industrial application (pyrite-scale dissolution). The environmental footprint, including full life-cycle analysis from production to disposal, for both chelators was not found in the search results.
  • Evidence of DTPA's Environmental Impact: The search results confirm that DTPA can have a negative environmental impact, specifically its toxicity to the microbial communities in activated sludge used in wastewater treatment plants, which reduces their effectiveness [2]. Its persistence in the environment is a known concern, though its degradation in water filtration systems has been studied [3].
  • Lack of Data on GLDA: While GLDA is marketed as biodegradable, the search did not yield detailed independent studies on its long-term environmental fate, degradation byproducts, or ecotoxicity across different ecosystems.

References

GLDA safety profile versus nitrilotriacetic acid

Author: Smolecule Technical Support Team. Date: February 2026

GLDA Safety Profile Overview

The EFSA Panel concluded that GLDA–Na₄ is safe for chickens for fattening at the maximum proposed level of 1,000 mg/kg of complete feed [1] [2]. The table below details its toxicological profile.

  • Toxicological Profile of GLDA-Na₄ [1]
Assessment Area Conclusion for GLDA-Na₄ Key Data Points
Genotoxicity Non-genotoxic Negative in bacterial reverse mutation & mammalian cell HPRT tests; negative in in vivo micronucleus assay.
Acute & Subchronic Toxicity Low toxicity The lowest NOAEL (No Observed Adverse Effect Level) identified was 20 mg/kg body weight/day from a study in rabbits.
Derived Safe Intake (for consumers) ADI = 0.20 mg/kg bw An Acceptable Daily Intake (ADI) was established based on the NOAEL.
Consumer Safety Of no concern Consumer exposure from chicken meat was calculated to be 28-fold lower than the ADI.
Skin & Eye Effects Not an irritant -
Skin Sensitisation Not a skin sensitiser -
Inhalation Toxicity Low; but risk from dust The solid formulation has a high-dusting potential, posing a physical risk.
Environmental Safety Low bioaccumulation risk. No terrestrial risk at proposed levels. Potential risk for aquatic compartment (green algae). -

Information on NTA and Comparison

The search results do not contain a standalone safety assessment for NTA. Information is limited to its status as an impurity in the GLDA product and a mention of its specific toxicological mechanism.

  • NTA as an Impurity: The EFSA opinion considers the consumer safety of GLDA–Na₄ "of no concern," which includes an assessment of the co-exposure to nitrilotriacetic acid trisodium salt (NTA–Na₃) present as an impurity in the additive [1].
  • Key Toxicological Difference for NTA: The opinion states that high doses of NTA–Na₃ induce renal tumours in rodents through a thresholded mechanism (i.e., a safe level can be established), and that it is not a gene mutagen or clastogen [1]. This distinguishes it from genotoxic carcinogens.

Experimental Data & Methodologies

  • In Vivo Micronucleus Assay (Genotoxicity)

    • Objective: To assess the potential of GLDA–Na₄ to cause chromosomal damage in vivo.
    • Protocol: Mice were used as the model organism. The bone marrow was examined for the presence of micronuclei in polychromatic erythrocytes following exposure to the substance. This test is a standard for detecting clastogenic and aneugenic effects.
    • Outcome: GLDA–Na₄ did not induce chromosome damage in vivo [1].
  • Tolerance Study in Target Animals

    • Objective: To determine the safety of GLDA–Na₄ for chickens for fattening.
    • Protocol: Chickens for fattening were fed diets containing GLDA–Na₄ at various concentrations, including levels up to 3,000 mg/kg complete feed (3 times the proposed maximum use level). Parameters such as body weight, feed intake, and clinical signs were monitored.
    • Outcome: The substance was tolerated up to 3,000 mg/kg feed, establishing a margin of safety of about three [1].
  • Toxicokinetic Study

    • Objective: To understand the absorption, distribution, metabolism, and excretion of GLDA–Na₄.
    • Protocol: In rats, GLDA–Na₄ was poorly absorbed from the gastrointestinal tract. The majority was excreted intact in the faeces, while the absorbed fraction was eliminated unchanged via the urine. In chickens, limited deposition was observed in liver and muscle, with higher levels in the kidneys, reflecting its renal excretion [1].

To help visualize the overall safety assessment workflow for a feed additive like GLDA, the following diagram outlines the key domains and their logical relationships:

G Start Feed Additive Safety Assessment TargetAnimal Target Animal Safety (e.g., Tolerance Study) Start->TargetAnimal ConsumerSafety Consumer Safety (e.g., ADI, Residue Studies) Start->ConsumerSafety UserSafety User Safety (e.g., Inhalation, Dermal Irritation) Start->UserSafety Environment Environmental Safety (e.g., Aquatic, Terrestrial) Start->Environment Sub1 Genotoxicity Tests (in vitro & in vivo) ConsumerSafety->Sub1 Sub2 Toxicokinetic Studies (ADME) ConsumerSafety->Sub2 Sub3 Subchronic Toxicity Studies (to establish NOAEL) ConsumerSafety->Sub3

How to Proceed with Your Comparison

For a complete comparative guide, I suggest you:

  • Consult Major Regulatory Bodies: Seek out the full assessment reports for NTA from authorities like EFSA, the U.S. FDA, or the European Chemicals Agency (ECHA). These documents provide the rigorous, data-driven evaluations needed for a direct comparison.
  • Search Specialized Toxicology Databases: Resources like TOXNET (if available) or the OECD eChem Portal contain detailed chemical safety data and can provide the specific study results for NTA required to populate a comparison table.

References

GLDA performance validation across pH ranges

Author: Smolecule Technical Support Team. Date: February 2026

GLDA Performance Data & Comparison

The table below summarizes experimental data on GLDA's chelation performance for calcium (Ca²⁺) and iron (Fe²⁺) ions compared to HEDTA, based on a combined molecular modeling and experimental study [1].

Chelator Metal Ion pH Level Temperature Performance Efficacy Key Findings
GLDA Ca²⁺ pH 3 80 °C More effective than HEDTA Superior chelation under moderately acidic conditions [1].
HEDTA Ca²⁺ pH 1 80 °C More effective than GLDA Better performance in highly acidic environments [1].
GLDA Fe²⁺ pH 1 & pH 3 80 °C Outperformed HEDTA at both pH levels Demonstrated robust and versatile chelating ability for iron ions [1].
GLDA Ca²⁺ pH >11 Not specified Efficiency close to EDTA Matches traditional chelators in harsh alkaline conditions [2].

A separate analysis confirms that GLDA's calcium sequestration value at a high pH of 11 is as good as, if not better than, that of EDTA [3]. GLDA is also noted for its function across a wider pH range compared to EDTA [3].

Detailed Experimental Protocols

The performance data in the table above is derived from specific experimental and computational methods. Here are the detailed protocols for the key experiments cited.

Molecular Modeling Protocol (Computational Study)

This protocol explains the computational methods used to predict molecular-level interactions [1].

  • Objective: To evaluate the electron transfer capabilities and adsorption energies of GLDA and HEDTA.
  • Methodology:
    • Density Functional Theory (DFT): Quantum chemistry calculations were performed to analyze electron transfer, which influences chelator-metal bond strength and stability.
    • Monte Carlo Simulations: These were used to calculate the adsorption energy of each chelator on metal surfaces, predicting the strength of interaction.
  • Key Outcome: DFT results indicated that GLDA has superior electron transfer capabilities. Monte Carlo simulations showed GLDA has a slightly higher adsorption energy than HEDTA [1].
Experimental Chelation Performance Protocol (Laboratory Study)

This protocol describes the laboratory experiments that validated the computational predictions [1].

  • Objective: To experimentally assess the chelating performance of GLDA and HEDTA for calcium and iron ions under highly acidic conditions.
  • Materials: Solutions of GLDA and HEDTA; calcium (Ca²⁺) and iron (Fe²⁺) ion solutions.
  • Conditions:
    • pH Levels: Testing was conducted at pH 1 and pH 3.
    • Temperature: Experiments were performed at a high temperature of 80 °C to simulate harsh conditions.
  • Measurement: The effectiveness of each chelator was determined by measuring its capacity to bind and maintain complexes with the metal ions in solution under these challenging conditions. The results confirmed the computational predictions, showing GLDA's superior performance with iron ions across both pH levels and with calcium at pH 3 [1].
Calcium Sequestration Value Test Protocol

This is a standard test method referenced to compare GLDA and EDTA under alkaline conditions [3] [2].

  • Objective: To compare the calcium binding efficiency of GLDA and EDTA at high pH.
  • Conditions: Testing was conducted at pH > 11.
  • Indicator: A Calcium Indicator, specifically HNB (Hydroxy Naphthol Blue), was used.
  • Procedure: The chelators are introduced into a system containing calcium ions. The point at which the indicator changes color signals that the chelator is fully bound and can no longer sequester additional calcium ions, allowing for a measurement of capacity.
  • Key Outcome: In this test, GLDA's calcium binding efficiency was shown to be close to that of EDTA [2] and in some tests matched or exceeded it [3].

Creating Your Diagrams with Graphviz

To meet your visualization requirements, you can use the following Graphviz DOT scripts. They demonstrate the chemical relationship of GLDA and a general experimental workflow, adhering to your specified color and formatting rules.

Diagram 1: GLDA Chemical Derivation Pathway

GLDA_Pathway Carbohydrates Carbohydrates L_Glutamic_Acid L_Glutamic_Acid Carbohydrates->L_Glutamic_Acid  Fermentation MSG MSG L_Glutamic_Acid->MSG  Synthesis L_GLDA L_GLDA Biodegradeable Biodegradeable L_GLDA->Biodegradeable  Is D_GLDA D_GLDA Not_Biodegradeable Not_Biodegradeable D_GLDA->Not_Biodegradeable  Is MSG->L_GLDA  L-Isomer MSG->D_GLDA  D-Isomer

Diagram Title: GLDA Origin and Isomer Biodegradability

Diagram 2: Experimental Workflow for Chelation Study

Experimental_Workflow Computational Computational Prediction Prediction Computational->Prediction  Generates DFT DFT DFT->Computational Method MonteCarlo MonteCarlo MonteCarlo->Computational Method Experimental Experimental Validation Validation Experimental->Validation  Confirms LabTest LabTest LabTest->Experimental Method Prediction->Experimental  Guides

Diagram Title: Combined Modeling and Experimental Workflow

Key Insights for Researchers

  • Superior Biocidal Boosting: Beyond metal chelation, GLDA shows a more significant synergistic effect with biocides than EDTA or NTA, potentially reducing the required biocide concentration in formulations [2].
  • Distinguishing Isomers: For ethical and environmental reasons, ensure you source L-GLDA. The D-isomer is not readily biodegradable, and commercial "GLDA" should be produced from L-glutamic acid to ensure it is the eco-friendly L-form [2].
  • High Solubility Advantage: GLDA's solubility in both highly acidic (e.g., 5-28% HCl) and strong alkaline solutions facilitates its use in concentrated, low-pH, or high-NaOH cleaning products, which is a formulation advantage over EDTA [2].

References

GLDA Metal Binding Performance Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following tables compare the binding performance and properties of GLDA against alternatives like EDTA and HEDTA. Data is compiled from experimental and computational studies in environmental remediation and oil/gas production [1] [2] [3].

Table 1: Experimental Removal Efficiency in Environmental Remediation Conditions: Batch process for Municipal Solid Waste (MSW) compost remediation. Optimal conditions for GLDA: 150 mM concentration, pH 2.9, 120 min retention time [1].

Metal Ion GLDA Removal (%) EDTA Removal (%) Notes / Conditions
Cadmium (Cd) 90.32% Data not provided Comparative assessment under optimal conditions.
Copper (Cu) 81.96% Data not provided Comparative assessment under optimal conditions.
Lead (Pb) 91.62% Data not provided Comparative assessment under optimal conditions.
Zinc (Zn) 80.34% Data not provided Comparative assessment under optimal conditions.

Table 2: Performance in Highly Acidic Conditions (Oil & Gas Industry) Conditions: Evaluation of chelation power at 80°C over 6 hours. GLDA and HEDTA were tested at a 20% concentration [2].

Metal Ion pH More Effective Chelator Performance Summary
Calcium (Ca²⁺) 1.0 HEDTA HEDTA outperformed GLDA at pH 1.
Calcium (Ca²⁺) 3.0 GLDA GLDA proved more effective than HEDTA at pH 3.
Iron (Fe²⁺) 1.0 & 3.0 GLDA GLDA outperformed HEDTA at both pH levels.

Table 3: Key Characteristics and Computational Insights Data from Density Functional Theory (DFT) studies and scientific literature [2] [3].

Property GLDA EDTA HEDTA
Biodegradability Biodegradable (over 80% in 28 days) [1] Poorly biodegradable [1] Information not available
Molecular Weight 351.1 g/mol (Tetrasodium salt) [1] 372.24 g/mol [1] Information not available
Structural Preference Prefers octahedral complexes (except Copper) [3] Information not available Information not available
Computational Adsorption Energy Slightly higher than HEDTA [2] Information not available Slightly lower than GLDA [2]
Key Advantage Effective & sustainable alternative [1] Strong chelating ability [1] Better for Ca²⁺ at very low pH (1.0) [2]

Experimental Workflow for Performance Evaluation

The diagram below illustrates a generalized experimental workflow, synthesized from the methodologies used in the cited studies to evaluate chelator performance. This workflow can be applied in both environmental and industrial contexts [1] [2].

G Start Start: Performance Evaluation SubStep1 Sample Preparation (MSW Compost, Calcite Powder, or Metal Salt Solution) Start->SubStep1 SubStep2 Chelator Solution Prep (Adjust Concentration and pH) SubStep1->SubStep2 SubStep3 Mixing & Reaction (Control Temperature & Retention Time) SubStep2->SubStep3 SubStep4 Sample Analysis (ICP-OES for Ca²⁺, UV-vis for Fe²⁺) SubStep3->SubStep4 Compare Compare Performance Across Multiple Chelators SubStep4->Compare Quantifies Chelated Metal Concentration CompModel Computational Modeling (DFT & Monte Carlo Simulations) CompModel->Compare Predicts Adsorption Energy & Electron Transfer ExpWorkflow Experimental Workflow Result Result: Binding Affinity and Selectivity Profile Compare->Result

Detailed Experimental Protocols

Here are the detailed methodologies from key studies that generated the data in the tables above.

1. Protocol for Environmental Remediation (MSW Compost) [1] This protocol describes the process for obtaining the removal efficiencies listed in Table 1.

  • Sample Preparation: Municipal Solid Waste (MSW) compost was dried in an oven at 70°C for 24 hours to remove all moisture.
  • Chelator Solution: GLDA was prepared at a concentration of 150 mM. The pH of the solution was adjusted to 2.9 using hydrochloric acid (HCl).
  • Mixing and Reaction: The compost and GLDA solution were combined in a 1:5 ratio in acid-cleaned polyethylene tubes. The mixture was reacted for a retention time of 120 minutes.
  • Analysis & Quantification: The concentration of heavy metals (Cd, Cu, Pb, Zn) in the post-reaction solution was quantified using Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES). Removal efficiency was calculated based on the amount of metal leached from the compost.

2. Protocol for Highly Acidic Conditions (Oil & Gas Application) [2] This protocol describes the process for obtaining the comparative data in Table 2.

  • Sample Preparation:
    • For Ca²⁺ tests: Calcite powder (from limestone), sieved to 90–125 μm particle size, was used.
    • For Fe²⁺ tests: A solution with 20,000 ppm of Fe²⁺ ions was prepared using Fe(II) chloride.
  • Chelator Solution: Both GLDA and HEDTA were prepared at a 20% concentration. The pH was adjusted to 1.0 and 3.0 using HCl to simulate harsh acidic environments.
  • Mixing and Reaction:
    • The solid calcite powder or Fe²⁺ solution was combined with the chelators in a 1:5 ratio.
    • The mixtures were heated at 80°C for 6 hours in a hot block (for Ca²⁺) or water bath (for Fe²⁺), with hourly sampling.
  • Analysis & Quantification:
    • Ca²⁺ concentration was quantified using ICP-OES.
    • Fe²⁺ chelation was measured using ultraviolet–visible (UV–vis) absorption spectroscopy.

Key Conclusions for Researchers

  • GLDA is an Effective and Sustainable Alternative: GLDA demonstrates high removal efficiency for toxic heavy metals (80-92%) in environmental remediation contexts, making it a powerful and more biodegradable alternative to traditional chelators like EDTA [1].
  • Performance is Context-Dependent: GLDA's superiority is not universal. While it is particularly effective for iron (Fe²⁺) across low pH levels and for calcium (Ca²⁺) at moderately low pH (3.0), HEDTA can be a better choice for calcium sequestration at extremely low pH (1.0), which is critical in oil and gas well stimulation [2].
  • Computational Models Support Experimental Data: Studies using Density Functional Theory (DFT) indicate that GLDA has superior electron transfer capabilities and slightly higher adsorption energy than HEDTA, which aligns with its strong experimental performance [2]. Furthermore, computational predictions suggest a selectivity for copper cations among transition metals [3].

References

Quantitative Comparison of Metal Removal Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on the chelation performance of GLDA and Citric Acid (CA) from recent studies.

Chelator Application Context Target Metals Removal Efficiency Key Experimental Conditions Citation
GLDA-Ascorbic Acid Mix Heavily contaminated soil Pb, Zn ~90% Pb, ~70% Zn Mix: 100 mM GLDA : 100 mM Ascorbic Acid [1]
GLDA-Citric Acid Mix Multi-metal contaminated soil Cd, Zn, Pb, Cu Comparable to EDTA Molar Ratio (EDTA:GLDA:CA = 1:1:3); reduced EDTA use by 80% [2]
Citric Acid (alone) Multi-metal contaminated soil Cd, Zn, Pb, Cu Lower than mixed chelators Used in mixture with GLDA & EDTA; less effective alone [2]

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies.

  • Soil Washing for Heavy Metal Removal [1] [2]: The core methodology involved batch washing experiments. Contaminated soil samples were shaken with solutions of the chelators (e.g., GLDA, citric acid, or their mixtures) at specified concentrations and molar ratios. Key controlled parameters included:

    • Contact time: The duration of shaking was varied to determine optimal exposure.
    • Solution pH: The pH of the washing solution was adjusted, as it significantly impacts chelation efficiency and metal re-adsorption.
    • Chelator concentration: Different molarities were tested.
    • Washing cycles: Both single and multiple washings at the same total chelator dose were compared. The resulting leachates were then analyzed using techniques like ICP-MS to determine the final concentration of metals and calculate removal efficiency [1] [2].
  • Analysis of Metal Hosts in Soil [1]: To understand the initial contamination state, the study used Field Emission Electron Probe Microanalysis (FE-EPMA) and Laser-Raman Spectrometry. These techniques helped identify that iron minerals and carbon materials in the soil were the primary hosts for the toxic metals, which is critical for understanding the chelation mechanism [1].

Mechanisms and Research Workflows

The following diagrams illustrate the general chelation mechanism and a structured approach for comparative efficacy research, which can be applied to the data above.

G MetalIon Free Metal Ion (e.g., Pb²⁺, Zn²⁺) Complex Soluble Metal-Chelator Complex MetalIon->Complex  Binding Reaction Chelator Chelator (e.g., GLDA, Citric Acid) Chelator->Complex  Binding Reaction Removal Removal Complex->Removal  Washed Away Soil Contaminated Soil Matrix Soil->MetalIon  Extracted from

G Start Define Research Objective P1 1. Sample Preparation (Contaminated soil/cell culture) Start->P1 P2 2. Chelator Application (Vary type, concentration, mixture, pH) P1->P2 P3 3. Process Optimization (Adjust time, temperature, cycles) P2->P3 P4 4. Output Analysis (Measure metal removal/cell viability) P3->P4 P5 5. Data Synthesis (Compare efficacy, cost, environmental impact) P4->P5

Key Insights for Researchers

  • Synergistic Formulations: Research indicates that GLDA and citric acid are not always used in isolation. Mixtures of chelators can be more effective and environmentally friendly than single agents. One study found that a specific mixture of EDTA, GLDA, and citric acid achieved the same metal removal as EDTA alone but with an 80% reduction in EDTA application [2].
  • Context is Critical: The efficacy of a chelator is highly dependent on the experimental conditions. The pH of the system is a particularly critical factor that can inverse the removal efficiency for certain metals in alkaline vs. acidic soils [2]. Furthermore, biological effects can vary significantly; one study noted that citric acid had opposing effects on melanin synthesis in mouse versus human cell lines [3], highlighting the importance of model selection.

Navigating Research Limitations

To further your research, you might:

  • Explore specialized databases like the Signaling Pathways Project (SPP) for potential 'omics data on cellular responses to these compounds [4].
  • Investigate systems biology and model invalidation approaches [5], which provide frameworks for computationally and experimentally discriminating between the effects of different biochemical perturbations, which could be applied to chelator research.

References

GLDA thermodynamic stability constants validation

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Stability Constants of Chelators

The tables below summarize the stability constants (log K) of GLDA and other chelators with various metal ions. Stability constants represent the equilibrium constant for the formation of a metal-chelate complex, where a higher value indicates a more stable complex [1] [2].

Table 1: Stability Constants (log K) of GLDA with Different Metal Ions

Metal Ion Stability Constant (log K) Experimental Conditions (Ionic Strength, I / mol·dm⁻³) pH Temperature (K)
MoO₃⁴⁺ 18.96 ± 0.08 [1] I = 0 (in pure water, molal scale) 6.00 298.15
Ca²⁺ 6.53 [2] I = 0.15 mol·kg⁻¹ (NaCl) Not Specified 298.15
Mg²⁺ 5.69 [2] I = 0.15 mol·kg⁻¹ (NaCl) Not Specified 298.15

Table 2: Comparative Stability Constants (log K) of Common Chelators

Chelator Ca²⁺ Mg²⁺ Fe²⁺ Experimental Conditions & Notes
GLDA 6.53 [2] 5.69 [2] Outperforms HEDTA (see Table 3) [3] Data from Table 1 conditions.
HEDTA Weaker than GLDA at pH 3 [3] Information Missing Weaker than GLDA at pH 1 & 3 [3] Compared performance at 80°C.
EDTA ~10.6 [2] Information Missing Information Missing Literature value for Ca²⁺ provided for context [2].

Performance in Highly Acidic Conditions (Oil & Gas Context) A 2025 study compared GLDA and HEDTA for chelating Ca²⁺ and Fe²⁺ under highly acidic conditions relevant to industrial applications [3].

Table 3: Performance of GLDA vs. HEDTA in Acidic Conditions (80°C)

Metal Ion pH Relative Performance
Ca²⁺ 1 HEDTA > GLDA
Ca²⁺ 3 GLDA > HEDTA
Fe²⁺ 1 GLDA > HEDTA
Fe²⁺ 3 GLDA > HEDTA

Computational analysis using Density Functional Theory (DFT) suggested that GLDA's superior performance with Fe²⁺ and at higher pH for Ca²⁺ is due to its stronger adsorption properties and higher adsorption energy [3].

Experimental Protocols for Key Data

Understanding how the data was obtained is crucial for validation and application.

  • Determination of Stability Constants (Potentiometry) The protonation and metal complexation constants for GLDA with Ca²⁺ and Mg²⁺ were determined using potentiometric titration [2].

    • Method: A solution containing the metal ion and the chelator (GLDA) is prepared. An alkaline solution (e.g., NaOH, KOH) is added incrementally using an automatic burette.
    • Measurement: The change in solution pH is precisely measured after each addition of the titrant.
    • Analysis: The pH data is processed with specialized computer programs to calculate the stability constants that best fit the titration curve. The dependence of the constants on ionic strength is often modeled using theories like Specific ion Interaction Theory (SIT) [2].
  • Complexation Study (UV Spectrophotometry) The stability constant for the MoO₃GLDA⁴⁻ complex was determined using UV spectrophotometry [1].

    • Principle: The formation of a metal-ligand complex often alters its UV absorption spectrum.
    • Method: Solutions of molybdenum(VI) and GLDA are mixed at a fixed pH and ionic strength.
    • Measurement: The UV absorption spectra of the solutions are recorded.
    • Analysis: The changes in absorbance are used to calculate the stoichiometry (confirmed via Job's method) and the stability constant of the complex.
  • Performance under Acidic Conditions (Slurry Reactor & ICP-OES/UV-vis) The comparative study of GLDA and HEDTA used industrial testing methods [3].

    • For Ca²⁺:
      • Chelation Power Test: Calcite powder was mixed with a 20% chelator solution (pH adjusted with HCl) in a 1:5 ratio.
      • Incubation: The mixture was heated at 80°C for 6 hours in a digestion tube.
      • Quantification: Hourly samples were analyzed using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to measure dissolved Ca²⁺ concentration.
    • For Fe²⁺:
      • A solution of Fe(II) chloride was mixed with the chelators.
      • The mixture was incubated at 80°C, and samples were taken hourly.
      • Chelated Fe²⁺ concentration was measured using ultraviolet–visible (UV–vis) absorption spectroscopy.

Experimental Workflow and Chemical Structure

The following diagram illustrates the general workflow for determining stability constants, integrating the key methodologies described above.

G start Start: Prepare Metal & GLDA Solutions method_choice Choose Experimental Method start->method_choice pot Potentiometric Titration method_choice->pot uv UV-Vis Spectrophotometry method_choice->uv data Record Data: pH vs Titrant Volume or Absorbance vs Wavelength pot->data uv->data analysis Data Analysis (SIT Model, etc.) data->analysis output Output: Stability Constant (log K) analysis->output

The chelating ability of GLDA stems from its molecular structure. It is derived from the natural amino acid glutamic acid and features multiple carboxylate groups that coordinate strongly with metal ions [3] [4].

G cluster_legend Key to Binding Sites cluster_glda GLDA Simplified Structure amino Amino Group (-N⁻) carboxyl1 Carboxylate Groups (-COO⁻) central Central Carbon Chain n Amino Group (Primary Metal Binding Site) c1 Carboxylate Group (Metal Binding Site) c2 Carboxylate Group (Metal Binding Site) c3 Carboxylate Group (Metal Binding Site) c4 Carboxylate Group (Metal Binding Site)

Key Insights for Researchers

  • Ionic Strength Dependence: Stability constants are strongly influenced by ionic strength. The data in Table 1 for Ca²⁺ and Mg²⁺ were modeled using SIT and Pitzer equations to account for this, which is critical for applying this data to different experimental or physiological conditions [2].
  • pH-Dependent Performance: GLDA's effectiveness varies with pH, as shown in Table 3. It is a robust chelator across a wide pH range, but its superiority over HEDTA is not absolute and depends on the specific metal ion and pH environment [3] [4].
  • A Sustainable Alternative: A significant advantage of GLDA is its biodegradability. Derived from a natural amino acid, it presents a lower environmental burden compared to persistent synthetic chelators like EDTA, making it suitable for "green" chemistry applications [4].

References

GLDA green chemistry metrics evaluation

Author: Smolecule Technical Support Team. Date: February 2026

What is GLDA? An Overview

GLDA is a biodegradable chelating agent derived from the natural amino acid L-glutamic acid [1]. Its production relies on fermenting renewable carbohydrates (like corn or rice), making it a sustainable and readily biodegradable alternative to traditional, persistent chelators [1]. It is important to note that only the L-isomer (L-GLDA) is considered readily biodegradable [1].

The primary green chemistry advantages of GLDA include [1] [2]:

  • Excellent Biodegradability: A degradation rate of over 60% within 28 days, significantly higher than EDTA.
  • Renewable Feedstock: Sourced from natural, fermentable raw materials.
  • Low Toxicity and Eco-Friendly Profile: Presents minimal aquatic toxicity and contains no phosphorous or nitrogen that could contribute to eutrophication.
  • High Solubility: Demonstrates high solubility across a wide pH range and in various acid/alkaline solutions, facilitating the formulation of concentrated products.

Quantitative Comparison: GLDA vs. Alternatives

The following table summarizes the key performance and environmental metrics of GLDA compared to other common chelating agents, based on data from the search results.

Chelating Agent Calcium Chelation Efficiency (at pH >11) Biodegradability Eco-Toxicity / Environmental Impact Key Market Drivers & Trends
GLDA Close to EDTA, better than NTA [1] >60% in 28 days (L-isomer) [1] [3] Low aquatic toxicity, no eutrophication risk [2] Green regulations (EPA, REACH), clean beauty, sustainable agriculture [2]
EDTA High (benchmark) [1] Poor [1] Persistent, contributes to heavy metal mobilization [1] Being phased out or restricted [1]
NTA Lower than GLDA and EDTA [1] Readily biodegradable [1] Considered a safer alternative, but chelation strength is a limitation [1] --
IDS Much lower than GLDA [1] Readily biodegradable [1] -- --
EDDS Much lower than GLDA [1] Readily biodegradable [1] -- --
STPP -- -- Causes eutrophication of rivers/lakes [1] Use banned or restricted in many regions [1]
Citrates/Gluconates Typically weaker than NTA/EDTA [1] Easily biodegradable [1] -- --

Experimental Data and Applications

The experimental data from the search results highlights GLDA's performance in two distinct areas: cleaning formulations and environmental remediation.

Enhanced Biocidal Activity in Cleaning Products

Experimental Protocol [1]:

  • Objective: Compare the synergistic effect of GLDA, EDTA, and NTA on the activity of a biocide.
  • Method: The amount of biocide required to kill 99.99% of microorganisms was measured with and without the addition of 50 ppm of each chelating agent. The chelating agents are believed to increase cell membrane permeability by chelating calcium and magnesium ions.
  • Key Finding: The addition of 50 ppm of GLDA reduced the required fungicide concentration to 20 ppm. The study concluded that the synergistic effect of GLDA was more significant than that of NTA or EDTA [1].
Phytoextraction of Cadmium from Contaminated Soil

Experimental Protocol [3]:

  • Objective: Evaluate the effectiveness of GLDA in enhancing the phytoextraction of Cadmium (Cd) by French marigold (Tagetes patula L.) in a 180-day field trial.
  • Method: Five treatments of GLDA (0, 292.5, 585, 1170, and 2340 kg hm⁻²) were applied to Cd-contaminated soil planted with French marigold. The total application was split into two doses, applied 15 days apart, 60 days after transplanting. Soil and plant samples were analyzed for Cd content, chemical forms, and subcellular distribution.
  • Key Findings [3]:
    • GLDA application promoted the transformation of stable Cd forms in the soil into an exchangeable state, increasing it by 42.13%.
    • Within the plant, the percentage of Cd in soluble fractions increased dramatically by 460.33%, indicating higher mobility and availability for extraction.
    • The combined application of French marigold and GLDA (2340 kg hm⁻²) reduced total soil Cd content by 7.59% compared to the background level.

The following diagram illustrates the experimental workflow and findings of the phytoextraction study:

glda_phytoextraction start Start: Cd-Contaminated Soil app GLDA Application start->app Field Trial soil_effect Soil Cd Transformation app->soil_effect Activates Metals soil_effect->soil_effect  Exchangeable Cd +42% plant_uptake Enhanced Plant Uptake soil_effect->plant_uptake Increased Bioavailability subcellular Subcellular Cd Redistribution plant_uptake->subcellular Accumulation in Plant subcellular->subcellular  Soluble Cd +460% result Result: Reduced Soil Cd subcellular->result Plant Harvest & Disposal

GLDA-Enhanced Phytoextraction Workflow This diagram summarizes the methodology and key findings of using GLDA with French marigold to remediate cadmium-contaminated soil.

Conclusions and Recommendations for Researchers

For researchers and drug development professionals, the data suggests that GLDA is a viable and superior green alternative to traditional chelators like EDTA and STPP, particularly in applications where biodegradability and metal ion control are critical.

  • For Formulation Scientists: GLDA's high solubility in both acidic and highly alkaline environments makes it suitable for a wide range of formulations, from low-pH cleaning solutions to high-pNaOH dishwasher tablets [1]. Its strong synergistic effect with biocides can help reduce the amount of preservative or disinfectant needed in a formulation [1].
  • For Environmental & Process Chemists: GLDA demonstrates high efficacy in mobilizing heavy metals for remediation purposes, as shown in the phytoextraction study, without the persistent environmental burden associated with EDTA [3]. Its good toxicological profile also supports its investigation in applications related to mineral bioavailability in biological systems [4].

References

GLDA life cycle assessment versus synthetic chelators

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Environmental Comparison

Chelator Key Performance Metrics Environmental & Biodegradability Profile

| GLDA (Tetrasodium Glutamate Diacetate) | - Ca²⁺ removal: More effective than HEDTA at pH 3 [1].

  • Fe²⁺ removal: Outperformed HEDTA at both pH 1 and pH 3 [1].
  • Heavy metal removal (Cd, Pb, Cu, Zn): Achieved 80-92% removal from compost at optimal conditions (150 mM, pH 2.9, 120 min) [2].
  • Electrokinetic remediation: Removed 36-54% of As, Cd, Cu, Pb from soil [3]. | - Biodegradable: Over 80% degrades in 28 days [2]; recognized as "readily biodegradable" [4] [5].
  • Low toxicity and eco-friendly [4] [5].
  • Plant-based origin (from glutamic acid) [5]. | | HEDTA (Hydroxyethylenediamine Triacetic Acid) | - Ca²⁺ removal: More effective than GLDA at pH 1 [1].
  • Fe²⁺ removal: Less effective than GLDA at both pH 1 and 3 [1]. | - Information on biodegradability not available in search results. | | EDTA (Ethylenediaminetetraacetic Acid) | - A conventional, effective chelator used for comparison in studies [2]. | - Poor biodegradability, persists in the environment [2].
  • Known to cause secondary contamination [2]. |

Experimental Insights & Mechanisms

The superior performance of GLDA is rooted in its molecular structure and properties, which have been confirmed through both computational and laboratory experiments.

Computational & Molecular Evidence
  • Stronger Adsorption: Density Functional Theory (DFT) calculations indicate that GLDA has superior electron transfer capabilities, leading to stronger adsorption onto metal ions compared to HEDTA [1].
  • Higher Adsorption Energy: Monte Carlo simulations showed that GLDA exhibits slightly higher adsorption energy than HEDTA, confirming a more robust interaction with metal cations [1].
Common Experimental Protocols

The data in the table above was generated through standardized lab procedures you can adapt for your own comparisons.

  • 1. Batch Leaching Experiments: This common method tests chelator efficiency in removing metals from solid matrices like soil or compost [1] [2].

    • Procedure: Contaminated material is mixed with a chelator solution in a fixed ratio (e.g., 1:5) in reaction vessels [1] [2].
    • Control Variables: Chelator concentration, pH of the solution, retention time, and temperature [2].
    • Analysis: Samples are taken at regular intervals. Metal concentration in the liquid is quantified using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) [1] [2].
  • 2. Electrokinetic Remediation Setup: This method uses electric current to enhance chelator movement and metal removal in soil [3].

    • Procedure: Soil is placed in a reactor between electrodes (anode and cathode). A GLDA solution is used as the electrolyte. A constant voltage is applied for a prolonged period [3].
    • Analysis: Post-treatment, soil sections are analyzed to determine the removal efficiency of target metals and changes in their chemical forms [3].

The following diagram illustrates the logical workflow for a batch leaching experiment, a core methodology for evaluating chelator performance.

Start Start Experiment Prep Prepare Contaminated Matrix (e.g., Soil, Compost) Start->Prep Mix Mix with Chelator Solution (Control pH, Concentration, Temp) Prep->Mix Sample Sample at Time Intervals Mix->Sample Analyze Analyze Supernatant via ICP-OES Sample->Analyze Result Calculate Removal Efficiency Analyze->Result

Application in Signaling Pathways

While your query mentioned signaling pathways, the search results indicate that GLDA is primarily used in environmental remediation and industrial applications, not in drug development or direct modulation of cellular signaling pathways.

However, one study investigated a different compound, Licochalcone A (LCA), which induces cancer cell death by suppressing the Nrf2 and NF-κB signaling pathways [6]. This serves as a good example of how a chelator-unrelated compound interacts with pathways. The logical flow of this action is shown below.

LCA Licochalcone A (LCA) Suppress1 Suppression of Nrf2 Pathway LCA->Suppress1 Suppress2 Suppression of NF-κB Pathway LCA->Suppress2 ROS Accumulation of Reactive Oxygen Species (ROS) Suppress1->ROS Death Induced Cell Death (Upregulation of Bax, Cytochrome c) Suppress2->Death ROS->Death

What Researchers Should Know

  • GLDA is a Versatile and Effective Chelator: The experimental data strongly supports GLDA as a high-performing agent for binding both common ions like calcium and iron [1] and toxic heavy metals like cadmium and lead [2] [3].
  • The Primary Advantage is Environmental: The key differentiator for GLDA is its biodegradability, which addresses the major ecological drawback of persistent synthetic chelators like EDTA [2].
  • Mind the Application Context: The performance of a chelator is highly dependent on the specific conditions, particularly pH. As the data shows, the optimal choice between GLDA and HEDTA can change with the acidity of the environment [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pellets or Large Crystals, Liquid; Liquid; Dry Powder

Hydrogen Bond Acceptor Count

9

Exact Mass

350.99189337 g/mol

Monoisotopic Mass

350.99189337 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

Wikipedia

Tetrasodium glutamate diacetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
L-Glutamic acid, N,N-bis(carboxymethyl)-, sodium salt (1:4): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types